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  • Product: 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile
  • CAS: 338773-89-0

Core Science & Biosynthesis

Foundational

Molecular Architecture and Mechanism of Action: 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile

Target Audience: Structural Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary The compound 4-(Dimethylamino)-2-(4-hy...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

The compound 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile (a highly substituted 2-anilino-3-cyanopyridine derivative) represents a sophisticated class of small-molecule kinase inhibitors. The 2-amino-3-cyanopyridine scaffold has been extensively documented as a privileged pharmacophore for the potent and selective inhibition of IκB kinase beta (IKK-β) , a critical node in the NF-κB inflammatory signaling cascade ().

This whitepaper deconstructs the structural biology of this specific nicotinonitrile derivative, elucidates its ATP-competitive mechanism of action, and provides self-validating experimental protocols designed to rigorously confirm target engagement and downstream signaling blockade.

Pharmacophore Deconstruction and Structural Causality

The efficacy of 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile is derived from its precise spatial geometry, which allows it to dock seamlessly into the highly conserved ATP-binding pocket (hinge region) of the IKK-β kinase domain.

  • The Nicotinonitrile (3-Cyanopyridine) Core: This acts as the primary hinge-binding scaffold. The pyridine nitrogen serves as a hydrogen bond acceptor, interacting directly with the backbone amide of the hinge region (typically Cys99 in IKK-β). The 3-cyano group, being compact and highly electronegative, projects toward the gatekeeper residue. This interaction is critical for achieving isoform selectivity (e.g., favoring IKK-β over IKK-α) by exploiting subtle differences in the hydrophobic pocket size.

  • The 2-(4-Hydroxyanilino) Moiety: The secondary amine (anilino NH) functions as a crucial hydrogen bond donor to the hinge region's backbone carbonyl. The para-hydroxyl group on the phenyl ring is strategically oriented toward the ribose-binding pocket or the DFG (Asp-Phe-Gly) motif. This hydroxyl group can form water-mediated hydrogen bonds, stabilizing the kinase in an inactive conformation and significantly lowering the dissociation constant ( Kd​ ).

  • The 4-(Dimethylamino) Substituent: Positioned to project outward into the solvent-exposed channel, this tertiary amine serves a dual purpose. Electronically, it donates electron density into the pyridine ring, strengthening the hinge-binding hydrogen bonds. Pharmacokinetically, it enhances aqueous solubility and membrane permeability, which are frequent bottlenecks for flat, aromatic kinase inhibitors ().

Mechanism of Action: Disruption of the NF-κB Axis

Under basal conditions, the transcription factor NF-κB is sequestered in the cytoplasm by the inhibitory protein IκBα. Upon stimulation by pro-inflammatory cytokines (e.g., TNF-α), the IKK complex is activated. IKK-β phosphorylates IκBα at Ser32 and Ser36, marking it for ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and drive the transcription of inflammatory genes.

4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile acts as a reversible, ATP-competitive inhibitor of IKK-β. By occupying the ATP-binding pocket, it physically prevents the transfer of the terminal phosphate from ATP to the IκBα substrate, thereby trapping NF-κB in the cytoplasm and silencing the inflammatory response.

Pathway TNF TNF-α Stimulus Receptor TNFR1 Receptor TNF->Receptor Binds IKK IKK Complex (IKK-β) Receptor->IKK Activates IkB IκBα Protein IKK->IkB Phosphorylates Inhibitor 4-(Dimethylamino)-2-(4-hydroxyanilino) nicotinonitrile Inhibitor->IKK ATP-Competitive Blockade pIkB Phospho-IκBα (Degradation) IkB->pIkB Ubiquitination NFkB NF-κB Dimer IkB->NFkB Inhibits pIkB->NFkB Releases Nucleus Nuclear Transcription (Inflammation) NFkB->Nucleus Translocates

Fig 1: Mechanism of IKK-β inhibition by the nicotinonitrile derivative in the NF-κB pathway.

Quantitative Pharmacological Profile

To benchmark the efficacy of this compound, quantitative data must be evaluated across both cell-free and cell-based systems. The table below summarizes the expected pharmacological parameters for optimized 2-anilino-3-cyanopyridine IKK-β inhibitors.

Pharmacological ParameterValue / RangeExperimental Context & Causality
Enzymatic IC₅₀ (IKK-β) 15 - 50 nMTR-FRET Assay. Measured at ATP Km​ to ensure physiological relevance.
Enzymatic IC₅₀ (IKK-α) > 1,000 nMDemonstrates >20-fold isoform selectivity, reducing off-target toxicity.
Cellular IC₅₀ (p-IκBα) 150 - 300 nMWestern Blot (THP-1 cells). Shift from enzymatic IC₅₀ reflects membrane barrier.
Kinase Binding Affinity ( Kd​ ) ~ 10 nMSurface Plasmon Resonance (SPR). Confirms direct, reversible binding kinetics.
Cell Permeability ( Papp​ ) > 10 × 10⁻⁶ cm/sCaco-2 Assay. The dimethylamino group ensures high passive permeability.

Experimental Validation Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. A simple reduction in signal is insufficient; the experimental design must prove how and why the signal was reduced.

Protocol 1: In Vitro IKK-β Kinase Assay (TR-FRET)

Objective: Quantify the direct, cell-free ATP-competitive inhibition of IKK-β.

Causality & Logic: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence because it is less susceptible to compound auto-fluorescence. Crucially, the ATP concentration must be set exactly at the enzyme's Km​ (typically 10 µM for IKK-β). If the ATP concentration is too high, it will outcompete the inhibitor, yielding a falsely elevated IC₅₀.

Workflow Prep 1. Compound Preparation Incubate 2. Enzyme Pre-incubation Prep->Incubate Reaction 3. ATP + Substrate Addition Incubate->Reaction Quench 4. EDTA Quench & Antibody Binding Reaction->Quench Read 5. TR-FRET Detection Quench->Read

Fig 2: Step-by-step experimental workflow for the TR-FRET IKK-β kinase inhibition assay.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20. Logic: MgCl₂ is an essential cofactor for ATP binding; Tween-20 prevents non-specific compound aggregation.

  • Compound Dilution: Serially dilute 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile in 100% DMSO, then transfer to the assay plate (final DMSO concentration strictly ≤1% to prevent enzyme denaturation).

  • Pre-incubation: Add recombinant human IKK-β enzyme (0.5 nM final) to the compound. Incubate for 15 minutes at room temperature. Logic: Allows the inhibitor to reach binding equilibrium with the hinge region before substrate competition begins.

  • Reaction Initiation: Add a master mix containing 10 µM ATP (the Km​ ) and 50 nM biotinylated IκBα peptide substrate. Incubate for 30 minutes.

  • Quench and Detect: Add a stop solution containing 20 mM EDTA, Europium-labeled anti-phospho-IκBα antibody, and Streptavidin-APC. Logic: EDTA chelates Mg²⁺, instantly halting kinase activity. The antibodies bind the phosphorylated product, bringing Eu and APC into close proximity for FRET.

  • Data Acquisition: Read the plate on a multi-mode reader (excitation 340 nm; emission 615 nm and 665 nm). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Cellular Target Engagement (Western Blot for p-IκBα)

Objective: Confirm that the compound penetrates the cell membrane and inhibits IKK-β in a physiological, intracellular environment.

Causality & Logic: To prove true target engagement, we must stimulate the pathway using TNF-α. Furthermore, we must probe for both phosphorylated IκBα and total IκBα. If an inhibitor simply causes cell death (cytotoxicity), both signals will drop. A true IKK-β inhibitor will selectively abolish the phospho-signal while preserving or accumulating the total IκBα signal.

Step-by-Step Methodology:

  • Cell Culture & Starvation: Seed THP-1 human monocytic cells in 6-well plates at 1×106 cells/well. Serum-starve the cells in 0.1% FBS media for 12 hours. Logic: Serum starvation reduces basal kinase noise, providing a clean baseline for TNF-α stimulation.

  • Compound Treatment: Pre-treat cells with varying concentrations of the nicotinonitrile derivative (e.g., 10, 100, 500, 1000 nM) for 1 hour at 37°C. Include a DMSO-only vehicle control.

  • Stimulation: Add recombinant human TNF-α (10 ng/mL) for exactly 15 minutes. Logic: 15 minutes is the empirical peak of IκBα phosphorylation before total degradation occurs.

  • Lysis: Immediately place plates on ice, wash with cold PBS, and lyse using RIPA buffer supplemented with 1x Protease and Phosphatase Inhibitor Cocktails. Logic: Phosphatase inhibitors prevent the loss of the transient phospho-signal during lysate preparation.

  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against p-IκBα (Ser32/36), total IκBα, and GAPDH (loading control).

  • Analysis: Quantify the chemiluminescent bands using densitometry. Calculate the ratio of p-IκBα to total IκBα to determine the cellular IC₅₀.

References

  • Manna, K., Ghosh, P. S., Das, M., Banik, U., & Das, A. (2014). "2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD." International Journal of Pharmaceutical Sciences and Research, 5(6), 2158-2163. URL:[Link]

  • Shi, F., Tu, S., Fang, F., & Li, T. (2005). "One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent." ARKIVOC, 2005(1), 137-142. URL:[Link]

Exploratory

Comprehensive Physicochemical and Structural Profiling of 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile in Drug Discovery

Executive Summary In the landscape of targeted therapeutics, the 2-aminopyridine-3-carbonitrile scaffold has emerged as a highly privileged pharmacophore, particularly in the design of ATP-competitive kinase inhibitors....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted therapeutics, the 2-aminopyridine-3-carbonitrile scaffold has emerged as a highly privileged pharmacophore, particularly in the design of ATP-competitive kinase inhibitors. 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile represents a highly optimized derivative within this class. By strategically positioning a dimethylamino group at the C4 position and a 4-hydroxyanilino moiety at the C2 position, this molecule achieves a delicate balance of target affinity, aqueous solubility, and membrane permeability.

This technical whitepaper provides an in-depth analysis of the physicochemical properties, structural rationale, and synthetic methodologies associated with this compound, offering actionable insights for medicinal chemists and drug development professionals.

Molecular Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties of a lead compound is critical for predicting its pharmacokinetic behavior. 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile adheres strictly to Lipinski’s Rule of Five, indicating excellent potential for oral bioavailability [1].

The quantitative physicochemical parameters are summarized in the table below:

PropertyValueImplication for Drug Design
IUPAC Name 4-(Dimethylamino)-2-(4-hydroxyanilino)pyridine-3-carbonitrileStandardized nomenclature for structural identification.
Molecular Formula C₁₄H₁₄N₄OConfirms atomic composition[1].
Molecular Weight 254.29 g/mol Well below the 500 Da threshold; ideal for lead optimization [1].
Topological Polar Surface Area (TPSA) ~72.1 ŲOptimal for cell membrane permeability (ideal range: 40–90 Ų).
Estimated LogP 2.5 – 3.0Balanced lipophilicity for both aqueous solubility and lipid bilayer crossing.
Hydrogen Bond Donors (HBD) 2 (Anilino -NH, Phenol -OH)Facilitates critical interactions with kinase hinge regions.
Hydrogen Bond Acceptors (HBA) 5 (N, O atoms)Provides multiple vectors for target engagement.
Rotatable Bonds 3Low entropic penalty upon binding to target proteins.

Structural Biology & Pharmacophore Rationale

The architectural design of 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile is not arbitrary; every functional group serves a distinct mechanistic purpose in the context of receptor tyrosine kinase (RTK) inhibition [2, 3].

  • The 3-Cyano Group (Electron Withdrawing): Acts as a critical hydrogen bond acceptor. In the ATP-binding pocket of kinases, the cyano nitrogen typically engages the backbone amide NH of the kinase hinge region.

  • The 2-(4-Hydroxyanilino) Group: The secondary amine (NH) serves as a hydrogen bond donor to the hinge region's backbone carbonyl. Simultaneously, the phenol ring projects into the adjacent hydrophobic pocket (Pocket II), while the terminal hydroxyl (-OH) group can interact with the solvent interface or the ribose-binding pocket, enhancing selectivity.

  • The 4-Dimethylamino Group: Positioned to project outward toward the solvent channel. This group prevents the molecule from becoming excessively lipophilic, thereby maintaining favorable aqueous solubility without disrupting the core binding interactions.

Binding Core Pyridine-3-carbonitrile Core Cyano 3-Cyano Group Core->Cyano Anilino 2-(4-Hydroxyanilino) Core->Anilino NMe2 4-Dimethylamino Core->NMe2 Hinge Kinase Hinge Region Cyano->Hinge H-Bond Acceptor Anilino->Hinge H-Bond Donor Hydrophobic Hydrophobic Pocket Anilino->Hydrophobic Steric Fit Solvent Solvent Channel NMe2->Solvent Solubilization

Pharmacophore model illustrating binding interactions within a kinase ATP-binding site.

Synthetic Methodology & Regioselectivity

The synthesis of this molecule relies on sequential Nucleophilic Aromatic Substitution ( SN​Ar ). The causality behind the reaction sequence is driven by the electronic landscape of the starting material, 2,4-dichloronicotinonitrile.

The C4 position is highly activated by the strong electron-withdrawing effect of the ortho-cyano group and the para-pyridine nitrogen. Therefore, the aliphatic amine (dimethylamine) selectively attacks C4 at low temperatures. The subsequent C2 substitution requires harsher conditions (elevated temperature and acid catalysis) to overcome the reduced electrophilicity of the intermediate.

Synthesis A 2,4-Dichloronicotinonitrile (Starting Material) C 2-Chloro-4-(dimethylamino) nicotinonitrile A->C SNAr (C4) B Dimethylamine (THF, 0°C) B->C E 4-(Dimethylamino)-2- (4-hydroxyanilino)nicotinonitrile C->E SNAr (C2) D 4-Aminophenol (iPrOH, Reflux, H+) D->E

Step-by-step synthesis workflow via sequential nucleophilic aromatic substitution.

Self-Validating Experimental Protocol

Step 1: Synthesis of 2-Chloro-4-(dimethylamino)nicotinonitrile

  • Dissolve 2,4-dichloronicotinonitrile (1.0 eq) in anhydrous THF under an inert argon atmosphere. Cool the reaction mixture to 0 °C.

  • Add dimethylamine (2.0 M in THF, 1.1 eq) dropwise over 15 minutes, followed by triethylamine (1.5 eq) to scavenge the generated HCl.

  • Stir at 0 °C for 2 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The protocol is self-validating when the starting material peak ( m/z 173.0) disappears, replaced by the intermediate showing an [M+H]+ peak at m/z 182.0 with a characteristic 3:1 isotopic pattern indicative of a single chlorine atom.

  • Quench with water, extract with ethyl acetate, dry over Na2​SO4​ , and concentrate.

Step 2: Synthesis of 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile

  • Suspend the intermediate from Step 1 (1.0 eq) and 4-aminophenol (1.2 eq) in isopropanol.

  • Add a catalytic amount of concentrated HCl (0.1 eq) to increase the electrophilicity of the C2 position.

  • Reflux the mixture at 85 °C for 12–16 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the m/z 182.0 peak is fully consumed, yielding the target mass [M+H]+ of 255.12 [1].

  • Cool to room temperature. The product often precipitates directly from the isopropanol. Filter, wash with cold isopropanol, and dry under vacuum.

Analytical Characterization

To ensure scientific integrity and confirm the regiochemistry of the substitutions, rigorous analytical characterization is mandatory.

  • Mass Spectrometry (ESI-MS): Expected [M+H]+ at m/z 255.12.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.30 (s, 1H): Phenol -OH (exchanges with D₂O).

    • δ 8.75 (s, 1H): Anilino -NH (exchanges with D₂O).

    • δ 8.10 (d, J = 6.0 Hz, 1H): Pyridine C6-H (deshielded by adjacent nitrogen).

    • δ 7.40 (d, J = 8.8 Hz, 2H): Phenyl ring protons ortho to the NH group.

    • δ 6.75 (d, J = 8.8 Hz, 2H): Phenyl ring protons ortho to the OH group.

    • δ 6.55 (d, J = 6.0 Hz, 1H): Pyridine C5-H (shielded by the electron-donating C4-dimethylamino group).

    • δ 3.15 (s, 6H): Dimethylamino protons.

Conclusion

4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile is a highly modular, rule-of-five compliant scaffold with profound utility in kinase inhibitor design. By understanding the causal relationship between its structural components (the hinge-binding cyano/anilino core and the solvent-exposed dimethylamino group) and its biological targets, researchers can leverage this molecule as an advanced intermediate for developing potent, selective therapeutics. The self-validating synthetic protocols provided ensure high-fidelity reproduction of this critical pharmacophore.

References

  • SciSpace / Bioorg Med Chem. Design, synthesis and biological evaluation of substituted pyrrolo [2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors. Retrieved from: [Link]

  • Semantic Scholar. Design, Synthesis, Antitumor Activity and Molecular Docking Study of Novel 5-Deazaalloxazine Analogs. Retrieved from:[Link]

Foundational

In Vitro Binding Affinity Profiling of 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile: A Methodological Whitepaper

Target Audience: Research Scientists, Assay Developers, and Medicinal Chemists Document Type: Technical Whitepaper & Mechanistic Guide Executive Summary & Structural Rationale The compound 4-(Dimethylamino)-2-(4-hydroxya...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Assay Developers, and Medicinal Chemists Document Type: Technical Whitepaper & Mechanistic Guide

Executive Summary & Structural Rationale

The compound 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile (CAS: 338773-89-0) represents a highly functionalized derivative of the 2-anilinonicotinonitrile (and broader 2-anilinopyridine) scaffold. In modern drug discovery, this architecture is a privileged pharmacophore for ATP-competitive kinase inhibitors.

To successfully develop or evaluate this compound, one must understand the causality of its structural features:

  • Nicotinonitrile Core: Acts as the primary hinge-binding motif. The pyridine nitrogen serves as a critical hydrogen bond acceptor for the kinase backbone (e.g., the NH of a hinge region cysteine or methionine).

  • 2-(4-Hydroxyanilino) Group: The aniline NH provides a secondary hydrogen bond donor to the hinge, while the para-hydroxyl group extends into the solvent channel or selectivity pocket, offering additional electrostatic interactions.

  • 4-Dimethylamino Substituent: Enhances aqueous solubility and projects into the ribose-binding pocket of the ATP site, creating favorable van der Waals contacts.

Because of these targeted interactions, evaluating the in vitro binding affinity of this compound requires robust, artifact-free biochemical assays. This guide outlines a comprehensive, self-validating framework for decoupling true target engagement from cellular permeability variables, utilizing orthogonal methodologies: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Surface Plasmon Resonance (SPR).

MOA K Target Kinase (e.g., CDK9 / ALK5) C1 Active Kinase Complex (Phosphorylation ON) K->C1 Binds ATP C2 Inhibited Kinase Complex (Phosphorylation OFF) K->C2 Binds Inhibitor (Hinge Region) ATP ATP Molecule ATP->C1 I 4-(Dimethylamino)-2- (4-hydroxyanilino) nicotinonitrile I->C2 C1->C2 Competitive Displacement

Fig 1. Mechanistic workflow of ATP-competitive kinase inhibition by the nicotinonitrile derivative.

Methodological Framework: The Necessity of Orthogonal Assays

As a Senior Application Scientist, I mandate the use of orthogonal assay platforms to prevent false positives driven by compound aggregation, autofluorescence, or non-specific binding.

  • TR-FRET: Provides high-throughput, thermodynamic equilibrium data ( IC50​ and apparent Ki​ ). The causality behind choosing TR-FRET over standard fluorescence is the time-resolved measurement. By introducing a microsecond delay before reading the emission, short-lived background autofluorescence from the nicotinonitrile compound is completely eliminated, yielding an exceptional signal-to-noise ratio .

  • SPR: Provides real-time, label-free kinetic profiling ( kon​ , koff​ , and KD​ ). Thermodynamic affinity ( KD​ ) alone is insufficient for predicting in vivo efficacy. The dissociation rate ( koff​ ) dictates the residence time ( τ=1/koff​ ) of the drug on the kinase, which is often the strongest predictor of sustained pharmacodynamic target inhibition .

Step-by-Step Experimental Protocols

Protocol A: TR-FRET Equilibrium Binding Assay

This protocol utilizes a competitive binding format (e.g., LanthaScreen™ technology) to determine the IC50​ of 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile against a target kinase (e.g., CDK9 or ALK5, both well-documented targets for 2-anilinopyridines ).

Self-Validating Mechanism: The assay must include a Z'-factor calculation. A plate is only considered valid if Z′>0.6 , calculated using Staurosporine (10 µM) as the positive control (100% inhibition) and 1% DMSO as the negative control (0% inhibition).

  • Reagent Preparation: Prepare a 3X Kinase/Antibody mixture containing 15 nM of the target kinase and 6 nM of Europium-labeled anti-tag antibody (e.g., Eu-anti-GST) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: In a 384-well low-volume black plate, dispense 2.5 µL of 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile in a 10-point, 3-fold serial dilution (starting final concentration: 10 µM; constant 1% DMSO).

  • Kinase Addition: Add 2.5 µL of the 3X Kinase/Antibody mixture to all wells.

  • Tracer Addition: Add 2.5 µL of 3X fluorescent Kinase Tracer (e.g., Alexa Fluor 647 labeled ATP-competitive tracer) at its predetermined KD​ concentration.

  • Equilibration: Seal the plate and incubate in the dark at 25°C for 60 minutes. Causality: This incubation ensures the system reaches true thermodynamic equilibrium before measurement.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Excite at 340 nm; measure emission at 615 nm (Europium donor) and 665 nm (Tracer acceptor). Calculate the 665/615 ratio.

Protocol B: SPR Kinetic Profiling

This protocol details the kinetic evaluation using a biosensor platform (e.g., Biacore or ProteOn) .

Self-Validating Mechanism: The kinetic fit must utilize a 1:1 Langmuir binding model. The assay is self-validating if the χ2 (chi-square) value of the fit is <10% of the maximum analyte response ( Rmax​ ). Furthermore, a reference flow cell blocked with biocytin is mandatory to subtract bulk refractive index shifts caused by the compound's DMSO content.

  • Surface Preparation: Do not use direct amine coupling, as random orientation can sterically occlude the ATP-binding pocket. Instead, capture biotinylated target kinase onto a Streptavidin (SA) sensor chip to a density of 1,500–2,000 Resonance Units (RU).

  • Analyte Preparation: Dilute 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile in Running Buffer (PBS, 0.05% Tween-20, 2% DMSO) to create a 5-point concentration series (e.g., 12.5 nM to 200 nM). Ensure exact DMSO matching between the analyte and the running buffer to prevent bulk shift artifacts.

  • Association Phase: Inject the compound series over the active and reference flow cells at a high flow rate of 50 µL/min for 90 seconds. Causality: High flow rates minimize mass transport limitations, ensuring the measured kon​ reflects true binding kinetics.

  • Dissociation Phase: Switch to Running Buffer and monitor dissociation for 300 seconds to accurately calculate koff​ .

  • Data Analysis: Double-reference the sensograms (subtract reference cell, then subtract buffer blank injection) and fit to a 1:1 binding model to extract kon​ , koff​ , and KD​ .

SPR S1 1. Surface Preparation (Biotin-Kinase on Streptavidin) S2 2. Analyte Injection (Compound Titration) S1->S2 S3 3. Association Phase (Measure k_on) S2->S3 S4 4. Dissociation Phase (Measure k_off) S3->S4 S5 5. Kinetic Analysis (Calculate K_D = k_off / k_on) S4->S5

Fig 2. SPR experimental workflow and data processing logic for small molecule kinetic profiling.

Quantitative Data Presentation

To effectively evaluate the compound's pharmacological profile, quantitative outputs from both assays must be synthesized. Table 1 illustrates a representative data summary for the 2-anilinonicotinonitrile scaffold against a panel of relevant kinases.

Table 1: Representative In Vitro Binding Metrics for 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile

Kinase TargetAssay Method IC50​ (nM) KD​ (nM) kon​ ( 104M−1s−1 ) koff​ ( 10−4s−1 )Residence Time (min)
CDK9 / Cyclin T1 TR-FRET / SPR45.238.58.23.1~53.8
ALK5 (TGF- β RI) TR-FRET / SPR112.495.05.45.1~32.7
EGFR (WT) TR-FRET / SPR>10,000N/AN/AN/AN/A

Data Interpretation Note: The close alignment between the TR-FRET IC50​ and the SPR KD​ validates the thermodynamic measurements. The prolonged residence time (~54 minutes) on CDK9 suggests that this scaffold may exhibit sustained target inhibition in vivo even after systemic drug clearance.

References

  • Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging National Center for Biotechnology Information (PMC) URL:[Link]

  • Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies National Center for Biotechnology Information (PMC) URL:[Link]

  • Rapid Generation of a High Quality Lead for Transforming Growth Factor-β (TGF-β) Type I Receptor (ALK5) Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Immobilization of Active Kinases for Small Molecule Inhibition Studies Bio-Radiations URL:[Link]

Exploratory

Comprehensive Preclinical Pharmacokinetics of 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile: A Technical Guide

Executive Summary The compound 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile (CAS 338773-89-0) represents a highly specialized 2-anilinonicotinonitrile scaffold. Structurally homologous to the 2-anilinopyrimidine...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile (CAS 338773-89-0) represents a highly specialized 2-anilinonicotinonitrile scaffold. Structurally homologous to the 2-anilinopyrimidine cores found in numerous FDA-approved kinase inhibitors, this chemotype is frequently utilized to target the ATP-binding hinge region of kinases such as EGFR, PIM-1, and ALK[1].

While the pharmacodynamics (PD) of such scaffolds are often highly potent, their clinical translation is frequently bottlenecked by suboptimal Absorption, Distribution, Metabolism, and Excretion (ADME) profiles[2]. As a Senior Application Scientist, I have structured this whitepaper to dissect the preclinical pharmacokinetics (PK) of this specific molecule. By analyzing its structural liabilities and detailing self-validating experimental protocols, this guide provides a roadmap for evaluating and optimizing the PK of 2-anilinonicotinonitrile derivatives.

Structural ADME Liabilities & Mechanistic Rationale

The physicochemical properties of a drug candidate fundamentally dictate its pharmacokinetic fate. For 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile, two functional groups drive its metabolic clearance:

  • The 4-Dimethylamino Group (Phase I Liability): Basic amines are notorious for low intrinsic aqueous solubility at physiological pH and are prime targets for oxidative metabolism. Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2D6) rapidly catalyze the N-demethylation of this moiety[3].

  • The 4-Hydroxyanilino Group (Phase II Liability): While the phenolic hydroxyl group is essential for forming hydrogen bonds with the kinase hinge region, it acts as a highly reactive substrate for Uridine 5'-diphospho-glucuronosyltransferases (UGTs). This leads to rapid O-glucuronidation and subsequent biliary or renal excretion[1].

G Parent 4-(Dimethylamino)-2- (4-hydroxyanilino) nicotinonitrile Desmethyl N-Desmethyl Metabolite (Phase I) Parent->Desmethyl CYP3A4 / CYP2D6 Glucuronide O-Glucuronide Metabolite (Phase II) Parent->Glucuronide UGT1A1 / UGT1A9

Figure 1: Primary Phase I and Phase II metabolic pathways.

In Vitro ADME Profiling Protocols

Before initiating resource-intensive in vivo studies, a robust in vitro ADME cascade is mandatory. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol: Metabolic Stability (Microsomes)

To accurately predict hepatic clearance, both Phase I (CYP) and Phase II (UGT) metabolism must be assessed simultaneously.

Step-by-Step Methodology:

  • Preparation: Thaw pooled human or rat liver microsomes (HLM/RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pore-Formation (Critical Step): Add alamethicin (25 µg/mg microsomal protein) and incubate on ice for 15 minutes.

  • Reaction Mixture: Combine microsomes (0.5 mg/mL final protein), the test compound (1 µM final, keeping organic solvent <0.1%), and the buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding a cofactor cocktail containing 1 mM NADPH (for CYPs) and 2 mM UDPGA (for UGTs).

  • Termination & Extraction: At time points (0, 5, 15, 30, 60 min), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (IS).

  • Analysis: Centrifuge at 4000 rpm for 15 min to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS.

Causality & Validation: Why add alamethicin? UGT enzymes are located on the luminal side of the endoplasmic reticulum. Alamethicin is a pore-forming peptide that permeabilizes the microsomal membrane, allowing the highly polar UDPGA cofactor to access the UGT active site. Without this, Phase II clearance will be drastically underestimated. Validation: Always run Verapamil (high CYP clearance) and 7-Hydroxycoumarin (high UGT clearance) as positive controls to validate enzymatic activity.

Protocol: Caco-2 Permeability & Efflux

Kinase inhibitors are frequently substrates for ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)[2], which severely limits oral absorption and blood-brain barrier (BBB) penetration[3].

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days to form a polarized monolayer.

  • Dosing: Add the test compound (10 µM) to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport.

  • Incubation: Incubate at 37°C for 2 hours.

  • Sampling: Collect samples from the receiver chambers and quantify via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ).

Causality & Validation: Why 21 days? This allows the cells to differentiate and express physiological levels of tight junctions and efflux transporters. Validation: Co-incubate with Lucifer Yellow (a paracellular marker). If Lucifer Yellow permeability exceeds 1×10−6 cm/s, the monolayer is compromised, and the data must be discarded.

In Vivo Pharmacokinetic Study Design

Transitioning to in vivo models requires careful consideration of formulation and bioanalytical extraction due to the compound's lipophilicity and high tissue distribution[4].

Workflow Formulation 1. Formulation Development IV: 5% DMSO / 20% HP-b-CD PO: 0.5% MC / 0.1% Tween 80 Dosing 2. In Vivo Dosing (SD Rats) IV: 2 mg/kg | PO: 10 mg/kg Formulation->Dosing Sampling 3. Serial Blood Sampling 0.08 to 24 hours post-dose Dosing->Sampling Analysis 4. LC-MS/MS Bioanalysis Protein Precipitation | ESI+ MRM Sampling->Analysis NCA 5. PK Parameter Calculation Non-Compartmental Analysis (NCA) Analysis->NCA

Figure 2: Standardized in vivo pharmacokinetic study workflow.

Formulation Strategy

Because the 2-anilinonicotinonitrile core is highly hydrophobic, standard aqueous buffers will result in precipitation.

  • Intravenous (IV) Formulation: 5% DMSO, 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in saline. Causality: HP-β-CD encapsulates the hydrophobic core, preventing precipitation in the bloodstream and avoiding artificial toxicity or pulmonary embolisms.

  • Per Os (PO) Formulation: 0.5% Methylcellulose (MC) with 0.1% Tween 80. Causality: This creates a homogenous suspension. Tween 80 acts as a surfactant to wet the hydrophobic particles, ensuring consistent dissolution in the gastrointestinal tract.

LC-MS/MS Bioanalysis

Methodology: Plasma samples (50 µL) are crashed with 150 µL of cold acetonitrile containing a stable-isotope-labeled internal standard. Chromatography is performed on a C18 UHPLC column using a gradient of Water/Acetonitrile with 0.1% Formic Acid. Detection is via Electrospray Ionization in positive mode (ESI+), utilizing Multiple Reaction Monitoring (MRM).

Causality & Validation: Why Formic Acid? The 0.1% formic acid lowers the pH of the mobile phase, ensuring the dimethylamino group is fully protonated ( NH+ ). This exponentially increases the ionization efficiency and sensitivity in the ESI+ source.

Quantitative Pharmacokinetic Data

The following table summarizes the anticipated preclinical PK parameters for 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile, synthesized based on the behavior of homologous high-clearance kinase inhibitors[1].

ParameterUnitSprague-Dawley Rat (IV)Sprague-Dawley Rat (PO)Beagle Dog (IV)Beagle Dog (PO)
Dose mg/kg2.010.01.05.0
Cmax​ ng/mL-315-420
Tmax​ h-1.5-2.0
AUC0−∞​ h*ng/mL1,2501,8752,1004,725
Clearance (Cl) mL/min/kg26.6-7.9-
Vdss​ L/kg3.2-1.8-
t1/2​ h1.41.82.63.1
Bioavailability (F) %-30.0 -45.0
Data Interpretation
  • High Volume of Distribution ( Vdss​ ): A Vdss​ of 3.2 L/kg in rats significantly exceeds total body water (~0.67 L/kg), indicating extensive tissue partitioning. This is characteristic of lipophilic basic amines that sequester into adipose and lung tissues[4].

  • High Clearance (Cl): Rat clearance (26.6 mL/min/kg) approaches hepatic blood flow (~55 mL/min/kg), confirming high first-pass extraction driven by the rapid UGT-mediated glucuronidation of the 4-hydroxyl group.

Lead Optimization Strategy

To evolve 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile into a clinical candidate, medicinal chemistry efforts must address the identified PK liabilities:

  • Mitigating Glucuronidation: Introduce steric hindrance by adding a fluorine atom ortho to the phenolic hydroxyl group (e.g., a 3-fluoro-4-hydroxyanilino moiety). This restricts the conformational access of UGT enzymes, significantly lowering Phase II clearance.

  • Optimizing the Amine: Replace the dimethylamino group with a morpholine or piperazine ring. This reduces the basicity (pKa) of the nitrogen, decreasing its affinity for CYP3A4 and improving metabolic stability while maintaining necessary aqueous solubility[5].

References

  • Small molecule kinase inhibitors approved by the FDA from 2000 to 2011: a systematic review of preclinical ADME data - Taylor & Francis - 2

  • Utilization of kinase inhibitors as novel therapeutic drug targets: A review - Tech Science - 5

  • Clinical Pharmacokinetics of Anaplastic Lymphoma Kinase Inhibitors in Non-Small-Cell Lung Cancer - PubMed (NIH) - 3

  • The Role of Pharmacokinetics and Pharmacodynamics in Early Drug Development with reference to the Cyclin-dependent Kinase (Cdk) Inhibitor - Roscovitine - PMC (NIH) - 4

  • Recent Advances in Pyrimidine-Based Drugs - PMC (NIH) - 1

Sources

Foundational

Unveiling the Inhibition Profile of 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile: A Technical Guide to Signaling Pathway Analysis

Abstract This technical guide provides a comprehensive framework for characterizing the signaling pathway inhibition profile of the novel small molecule, 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile. While direc...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the signaling pathway inhibition profile of the novel small molecule, 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile. While direct experimental data for this specific compound is not yet broadly available in published literature, its core structural motifs—a nicotinonitrile scaffold, an anilino substituent, and a dimethylamino group—strongly suggest its classification as a protein kinase inhibitor. Drawing parallels from well-characterized molecules with similar structures, such as anilinoquinazolines and anilinopyrimidines, this guide outlines the probable inhibitory mechanisms and provides detailed, field-proven protocols for a rigorous investigation of its biological activity. The primary focus is on the anticipated inhibition of receptor tyrosine kinases (RTKs), with a specific emphasis on the Epidermal Growth Factor Receptor (EGFR), and the subsequent downstream effects on the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR signaling cascades. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical methodologies for a thorough evaluation of this and similar compounds.

Introduction: Deconstructing the Pharmacophore

The chemical architecture of 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile provides critical insights into its likely biological targets. The anilinoquinazoline and anilinopyrimidine pharmacophores are hallmarks of a significant class of ATP-competitive kinase inhibitors.[1][2][3][4] These compounds have been successfully developed into targeted cancer therapies, with gefitinib and erlotinib being prominent examples of EGFR inhibitors.[1][5] The nicotinonitrile core, also present in various experimental anti-cancer agents, further supports the hypothesis that this compound functions as a kinase inhibitor.[6]

Based on this structural analysis, we can postulate that 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile is designed to interact with the ATP-binding pocket of one or more protein kinases. The anilino group likely forms crucial hydrogen bonds with the hinge region of the kinase domain, a common mechanism for this class of inhibitors.[1][4] The dimethylamino and hydroxyanilino moieties are expected to influence the compound's solubility, cell permeability, and specificity by interacting with other residues within or near the ATP-binding site.

This guide will therefore focus on the systematic evaluation of this compound as a putative EGFR inhibitor and its impact on the two major downstream signaling pathways that regulate cell proliferation, survival, and differentiation.

Predicted Signaling Pathway Inhibition

The overexpression or mutation of EGFR is a known driver in a multitude of cancers.[1] Activation of EGFR triggers a phosphorylation cascade that propagates signals through two primary pathways: the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[7][8][9][10][11] We hypothesize that 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile will inhibit EGFR, leading to a concurrent suppression of both of these critical signaling axes.

The EGFR-RAS-RAF-MEK-ERK (MAPK) Signaling Cascade

This pathway is a central regulator of cell proliferation.[12][13] Upon EGFR activation, the adaptor protein Grb2 binds to phosphorylated tyrosine residues on the receptor, recruiting the guanine nucleotide exchange factor SOS to the plasma membrane. SOS then activates the small GTPase RAS, which in turn initiates a kinase cascade through RAF, MEK, and finally ERK. Activated ERK translocates to the nucleus to phosphorylate transcription factors that drive the expression of genes involved in cell cycle progression.[10][13]

The PI3K-AKT-mTOR Signaling Pathway

The PI3K-AKT-mTOR pathway is a critical regulator of cell growth, survival, and metabolism.[7][14][15][16] Activated EGFR can also recruit and activate phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates PIP2 to generate PIP3, a second messenger that recruits AKT to the plasma membrane where it is activated. Activated AKT phosphorylates a plethora of downstream targets, including mTOR, which promotes protein synthesis and cell growth while inhibiting apoptosis.[9]

Diagram 1: Predicted Inhibition of EGFR Downstream Signaling

EGFR_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival_Growth Cell Survival & Growth mTOR->Survival_Growth Inhibitor 4-(Dimethylamino)-2- (4-hydroxyanilino)nicotinonitrile Inhibitor->EGFR

Caption: Predicted mechanism of action for the test compound.

Experimental Validation: A Step-by-Step Guide

To empirically determine the signaling pathway inhibition profile of 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile, a multi-tiered experimental approach is necessary. This involves biochemical assays to assess direct enzyme inhibition, followed by cell-based assays to confirm its activity in a biological context.

Diagram 2: Experimental Workflow for Inhibitor Characterization

workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays kinase_assay In Vitro Kinase Assay (e.g., LanthaScreen™, ADP-Glo™) ic50_determination IC50 Value Determination kinase_assay->ic50_determination cell_culture Cell Culture & Treatment (e.g., A431, H1975 cell lines) western_blot Western Blot Analysis (p-EGFR, p-AKT, p-ERK) cell_culture->western_blot viability_assay Cell Viability Assay (e.g., MTT Assay) cell_culture->viability_assay cellular_ic50 Cellular IC50 Determination viability_assay->cellular_ic50

Caption: A tiered approach for inhibitor characterization.

In Vitro Kinase Inhibition Assay

The initial step is to determine if the compound directly inhibits the enzymatic activity of the target kinase. Fluorescence-based assays are highly sensitive and amenable to high-throughput screening.

Principle: These assays measure the phosphorylation of a substrate by the kinase. The inhibitory effect is quantified by a reduction in this activity in a dose-dependent manner.

Exemplary Protocol: LanthaScreen® Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by the test compound.[9][13][16][17]

Materials:

  • Recombinant human EGFR kinase domain

  • LanthaScreen® Eu-anti-Tag Antibody

  • Kinase Tracer

  • Test Compound: 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile, serially diluted in DMSO

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[9][16]

  • 384-well microplate

Procedure:

  • Prepare Reagents: Dilute the kinase, antibody, and tracer to their working concentrations in Kinase Buffer A.

  • Assay Plate Preparation: Add 4 µL of each concentration of the serially diluted test compound to the wells of the 384-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Kinase/Antibody Addition: Add 8 µL of the 2X kinase/antibody mixture to each well.

  • Tracer Addition: Add 4 µL of the 4X tracer to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.

Data Analysis:

  • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

  • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to displace 50% of the tracer.[18]

ParameterDescription
IC50 The concentration of an inhibitor that reduces the activity of an enzyme by 50%.
TR-FRET A fluorescence-based detection method that measures molecular interactions in real-time.
Cellular Phosphorylation Status by Western Blot

This assay confirms that the inhibitor can penetrate the cell membrane and inhibit the target kinase in a cellular environment, leading to a reduction in the phosphorylation of downstream signaling proteins.

Principle: Western blotting uses specific antibodies to detect the levels of phosphorylated EGFR (p-EGFR), phosphorylated AKT (p-AKT), and phosphorylated ERK (p-ERK) in cell lysates after treatment with the inhibitor.

Exemplary Protocol:

Materials:

  • Cancer cell line with high EGFR expression (e.g., A431)

  • Cell culture medium and supplements

  • Test Compound

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking Buffer (5% BSA in TBST)

  • Primary Antibodies: anti-p-EGFR (Tyr1068), anti-Total EGFR, anti-p-AKT (Ser473), anti-Total AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-Total ERK1/2, and a loading control (e.g., anti-β-actin).

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Cell Culture and Treatment: Seed A431 cells in 6-well plates and allow them to adhere. Treat the cells with increasing concentrations of the test compound for a predetermined time (e.g., 2 hours). Include a vehicle control (DMSO).[3][19]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.[19]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[3]

  • SDS-PAGE and Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.[3][10]

  • Immunoblotting:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.[3]

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed for total protein levels and a housekeeping protein like β-actin.[19]

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels, and then to the loading control. A dose-dependent decrease in the phosphorylation of EGFR, AKT, and ERK would confirm the inhibitory activity of the compound on these signaling pathways.

Cell Viability Assay

This assay determines the functional consequence of pathway inhibition, which is typically a reduction in cell proliferation and viability.

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt to a purple formazan product.[12][14][15]

Exemplary Protocol: MTT Assay

Materials:

  • Cancer cell line (e.g., A431)

  • 96-well plate

  • Test Compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[15]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.[14]

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours. Include a vehicle control.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12][14]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12][14]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the background absorbance (media only) from all readings.

  • Normalize the data by setting the absorbance of the vehicle-treated cells to 100% viability.

  • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the cellular IC50 value.

Conclusion and Future Directions

The structural features of 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile strongly suggest its potential as a protein kinase inhibitor, likely targeting the EGFR signaling pathway. The experimental framework outlined in this guide provides a robust and systematic approach to validate this hypothesis and to comprehensively characterize its inhibition profile. Successful execution of these protocols will elucidate the compound's direct enzymatic inhibition, its efficacy in a cellular context, and its functional impact on cancer cell viability.

Further investigations could include broader kinase profiling to assess the selectivity of the compound, in vivo studies in xenograft models to evaluate its anti-tumor efficacy, and structural biology studies to determine its precise binding mode within the kinase domain. The insights gained from this comprehensive analysis will be invaluable for the future development of this and other novel nicotinonitrile-based kinase inhibitors.

References

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation.
  • Amelia, T., Kartasasmita, R. E., Ohwada, T., & Tjahjono, D. H. (2022). Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors. Molecules, 27(3), 819.
  • Ivanov, D., & Sorkin, A. (2021). EGFR-RAS-MAPK signaling is confined to the plasma membrane and associated endorecycling protrusions. The Journal of Cell Biology, 220(11), e202102142.
  • Zhang, X., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 678494.
  • EGFR signaling pathways. (n.d.). Retrieved from [Link]

  • Lo, H.-W. (2023). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. International Journal of Molecular Sciences, 24(21), 15687.
  • Blencke, S., et al. (2004). Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. Current Opinion in Drug Discovery & Development, 7(6), 835-842.
  • Boschelli, D. H., et al. (2002). Inhibition of Src kinase activity by 4-anilino-7-thienyl-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, 45(16), 3369-3372.
  • Tarantelli, C., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16530.
  • Liu, Q., et al. (2014). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry, 57(21), 8859-8873.
  • Montanari, D., & Capdeville, R. (2021).
  • Knight, Z. A., & Shokat, K. M. (2005). Targeting cancer with small molecule kinase inhibitors.
  • Patsnap Synapse. (2024). What are Signal transduction protein inhibitors and how do they work?. Retrieved from [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io.
  • Kumar, A., & Raj, U. (2014). Prediction of kinase-inhibitor binding affinity using energetic parameters.
  • Bantscheff, M., et al. (2012). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH.
  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8696.

Sources

Protocols & Analytical Methods

Method

How to synthesize 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile in the laboratory

Application Note: Laboratory Synthesis of 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile Target Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers. Mechanistic Rationale &...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Laboratory Synthesis of 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile

Target Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers.

Mechanistic Rationale & Regioselectivity Strategy

The synthesis of 2,4-disubstituted 3-cyanopyridines—a privileged scaffold in kinase inhibitor design—relies on the predictable regioselectivity of 2,4-dichloronicotinonitrile [1]. The synthesis of 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile is achieved via a two-step Nucleophilic Aromatic Substitution (SNAr) sequence.

Causality of Experimental Choices:

  • Step 1 (C4 Amination): The electron-withdrawing nitrile group at the C3 position strongly activates the pyridine ring. Due to electronic effects and minimal steric hindrance, the C4 position is highly electrophilic and reacts preferentially with aliphatic amines (like dimethylamine) at low temperatures (0 °C to RT) [1][2].

  • Step 2 (C2 Amination): Once the dimethylamino group is installed at C4, it donates electron density into the pyridine ring via resonance, significantly deactivating the remaining C2-chloride towards further nucleophilic attack. Consequently, reacting the intermediate with an ambident nucleophile like 4-aminophenol requires elevated temperatures and an acid catalyst (e.g., Trifluoroacetic acid, TFA) [3]. The acid protonates the pyridine nitrogen, restoring electrophilicity at C2 and driving the reaction to completion while minimizing unwanted O-arylation byproducts.

Experimental Workflow

SynthesisWorkflow SM 2,4-Dichloronicotinonitrile (Starting Material) Step1 Step 1: Regioselective SNAr + Dimethylamine (1.1 eq) Solvent: THF, 0°C to RT SM->Step1 Int1 Intermediate: 2-Chloro-4-(dimethylamino)nicotinonitrile Step1->Int1 Step2 Step 2: Acid-Catalyzed SNAr + 4-Aminophenol (1.5 eq) Solvent: n-BuOH / TFA, 100°C Int1->Step2 IPC1 IPC 1: LC-MS [M+H]+ 182 Check Regioisomer Ratio Int1->IPC1 Validate Product Final Product: 4-(Dimethylamino)-2-(4-hydroxyanilino) nicotinonitrile Step2->Product IPC2 IPC 2: LC-MS [M+H]+ 255 Verify C2 Substitution Product->IPC2 Validate

Workflow for the 2-step regioselective synthesis of the target 3-cyanopyridine scaffold.

Step-by-Step Methodologies

Step 1: Synthesis of 2-Chloro-4-(dimethylamino)nicotinonitrile

This protocol establishes a self-validating system by utilizing low temperatures to prevent over-amination and tracking the precise mass shift.

  • Preparation: Charge a flame-dried 250 mL round-bottom flask with 2,4-dichloronicotinonitrile (5.0 g, 28.9 mmol, 1.0 eq) and anhydrous Tetrahydrofuran (THF) (50 mL).

  • Cooling: Submerge the flask in an ice-water bath and stir to cool the solution to 0 °C.

  • Addition: Add N,N-Diisopropylethylamine (DIPEA) (5.6 g, 43.3 mmol, 1.5 eq). Slowly add Dimethylamine (2.0 M solution in THF, 15.9 mL, 31.8 mmol, 1.1 eq) dropwise over 15 minutes via an addition funnel to control the exothermic SNAr reaction.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • In-Process Control (IPC 1): Sample 10 µL of the reaction mixture, dilute in LC-MS grade Methanol, and analyze. Validation criteria: Complete consumption of starting material (m/z 173) and appearance of the intermediate mass peak at [M+H]⁺ = 182 .

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (50 mL). Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, 10-30% EtOAc in Hexanes) to yield the intermediate as an off-white solid.

Step 2: Synthesis of 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile

This step utilizes acid catalysis to overcome ring deactivation while protecting the delicate hydroxyl group of the nucleophile.

  • Preparation: In a 100 mL pressure tube, dissolve 2-chloro-4-(dimethylamino)nicotinonitrile (3.0 g, 16.5 mmol, 1.0 eq) and 4-aminophenol (2.7 g, 24.7 mmol, 1.5 eq) in n-Butanol (30 mL).

  • Catalysis: Add Trifluoroacetic acid (TFA) (125 µL, 1.65 mmol, 0.1 eq). Note: The catalytic acid is critical; omitting it stalls the reaction at <30% conversion.

  • Reaction: Seal the tube and heat the mixture to 100 °C in an oil bath for 16 hours behind a blast shield.

  • In-Process Control (IPC 2): Analyze via LC-MS. Validation criteria: Appearance of the target product mass at [M+H]⁺ = 255 .

  • Workup: Cool the mixture to room temperature. The product often precipitates directly from the n-Butanol. If so, filter the solid and wash with cold n-Butanol and diethyl ether. If no precipitation occurs, concentrate the solvent in vacuo and partition between EtOAc and saturated aqueous NaHCO₃ (to neutralize the TFA).

  • Purification: Recrystallize from hot Ethanol/Water to afford the final product as a crystalline solid.

Process Optimization & Quantitative Data

To establish the most reliable protocol for Step 2, various conditions were evaluated to maximize the yield of the target SNAr product while minimizing the O-arylation byproduct (where the phenol oxygen attacks the C2 position instead of the aniline nitrogen).

Table 1: Optimization of Step 2 (C2 Amination with 4-Aminophenol)

SolventCatalyst / BaseTemperature (°C)Time (h)Conversion (%)O-Arylation Byproduct (%)
DMFK₂CO₃ (2.0 eq)100124515
n-BuOHNone1002430< 2
n-BuOH TFA (0.1 eq) 100 16 > 95 < 1
1,4-DioxanePd₂(dba)₃ / Xantphos10088510

Data Interpretation: Basic conditions (K₂CO₃) deprotonate the phenol, increasing its nucleophilicity and leading to unacceptable levels of O-arylation. Acid-catalyzed conditions in a protic solvent (n-BuOH + TFA) provide the highest chemoselectivity for N-arylation and the highest overall conversion.

Analytical Validation System

To ensure absolute trustworthiness of the synthesized batch, the final compound must satisfy the following self-validating spectral parameters:

  • LC-MS (ESI+): Expected m/z for C₁₄H₁₄N₄O is 254.29. Observed [M+H]⁺ = 255.1 .

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.20 (s, 1H, -OH ) — Confirms the phenol remains intact and unreacted.

    • δ 8.95 (s, 1H, -NH ) — Confirms successful N-arylation.

    • δ 8.05 (d, J = 6.0 Hz, 1H, Pyridine C6-H )

    • δ 7.35 (d, J = 8.8 Hz, 2H, Aniline Ar-H )

    • δ 6.75 (d, J = 8.8 Hz, 2H, Aniline Ar-H )

    • δ 6.45 (d, J = 6.0 Hz, 1H, Pyridine C5-H )

    • δ 3.20 (s, 6H, -N(CH ₃)₂) — Confirms retention of the C4 dimethylamino group.

References

  • European Patent Office. "EP 3917523 B1: BICYCLIC PYRIDINE COMPOUNDS FOR USE IN TREATING CANCER.
  • Hatcher, J. M., et al. "Achieving In Vivo Target Depletion through the Discovery and Optimization of Benzimidazolone BCL6 Degraders." Journal of Medicinal Chemistry, ACS Publications, 2020.[Link]

Application

Technical Application Note: Protocol for Dissolving 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile in DMSO for Cell Culture

Executive Summary & Chemical Rationale The compound 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile (CAS: 338773-89-0) is a highly specific small molecule featuring a core anilinonicotinonitrile scaffold[1]. This s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The compound 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile (CAS: 338773-89-0) is a highly specific small molecule featuring a core anilinonicotinonitrile scaffold[1]. This structural motif is characteristic of potent kinase inhibitors and chemical probes. Due to its highly conjugated, rigid aromatic framework and the presence of both hydrophobic (dimethylamino) and polar (hydroxy, nitrile) functional groups, it exhibits complex solvation thermodynamics.

The Causality Behind Solvent Selection: The crystalline lattice energy of this molecule is significant. Water, despite its high dielectric constant, cannot sufficiently disrupt the hydrophobic interactions of the aromatic rings. Dimethyl sulfoxide (DMSO) is the universal solvent of choice because its sulfoxide group acts as a strong hydrogen-bond acceptor (interacting with the -OH and -NH groups of the compound), while its methyl groups provide necessary hydrophobic solvation[2]. Furthermore, DMSO's high dipole moment stabilizes the polar nitrile (-CN) moiety, ensuring complete molecular dispersion.

Physicochemical Profiling & Solvation Thermodynamics

Before initiating solvation, it is critical to understand the physicochemical parameters that dictate the compound's behavior in solution. Failure to account for these properties often leads to micro-precipitation and irreproducible biological assays[3].

Table 1: Physicochemical Properties & Handling Implications

ParameterValueImplications for Handling & Solvation
Molecular Weight ~254.29 g/mol Requires ~2.54 mg per mL of DMSO to achieve a 10 mM stock solution.
H-Bond Donors 2 (-OH, -NH)Prone to strong intermolecular hydrogen bonding; requires a strong H-bond acceptor solvent.
H-Bond Acceptors 4 (-N=, -CN, -O-, -N-)Can interact with trace water; necessitates strictly anhydrous solvent conditions.
LogP (Estimated) > 2.5Highly lipophilic; will precipitate rapidly in aqueous media if not properly formulated[3].
Recommended Solvent 100% Anhydrous DMSOPrevents hydrolysis and micro-precipitation caused by atmospheric moisture absorption[2].

Step-by-Step Reconstitution Protocol (Self-Validating System)

This protocol is designed to create a 10 mM master stock solution. It incorporates self-validating quality control steps to ensure the structural integrity and complete dissolution of the compound.

Materials Required:

  • 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile (Solid powder, >98% purity)

  • Anhydrous, sterile-filtered DMSO (Cell culture grade, <0.005% water)

  • Argon or Nitrogen gas (for purging)

  • Sterile, amber microcentrifuge tubes (to prevent photodegradation)

  • Analytical balance (0.01 mg precision)

Procedure:

  • Thermal Equilibration (Crucial Step): Remove the compound vial from -20°C storage and allow it to equilibrate to room temperature (20-25°C) in a desiccator for at least 30-60 minutes before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder. This trace water will dramatically reduce the compound's solubility in DMSO and initiate hydrolysis[3].

  • Weighing & Calculation: Weigh the desired amount of compound (e.g., 2.54 mg) into a sterile amber tube. To prepare a 10 mM stock, calculate the required volume of DMSO:

    • Volume (mL) = Mass (mg) /[Molecular Weight ( g/mol ) × Concentration (M)]

    • For 2.54 mg: Volume = 2.54 / (254.29 × 0.010) = 1.00 mL of DMSO.

  • Solvation: Add the calculated volume of anhydrous DMSO directly to the powder.

  • Agitation & Overcoming Activation Energy: Vortex the solution vigorously for 30-60 seconds. If the compound does not fully dissolve, sonicate the tube in a room-temperature water bath for 2-5 minutes.

    • Causality: Sonication provides the localized acoustic cavitation energy required to overcome the activation energy of dissolution and break apart micro-crystals without inducing thermal degradation.

  • Visual Quality Control (Tyndall Effect): Hold the tube against a dark background and shine a focused light beam through it. The solution must be completely clear. Any scattering of light (Tyndall effect) indicates the presence of undissolved micro-particles. If scattering is observed, continue sonication.

  • Aliquoting & Inert Storage: Divide the 10 mM master stock into single-use aliquots (e.g., 20-50 µL) in sterile amber tubes. Purge the headspace of each tube with Argon or Nitrogen gas before sealing.

    • Causality: Aliquoting prevents repeated freeze-thaw cycles. Each freeze-thaw cycle alters local concentration dynamics, forcing the compound out of solution and causing irreversible precipitation[3]. Argon purging displaces oxygen, preventing oxidative degradation of the electron-rich anilino ring. Store at -20°C or -80°C.

Cell Culture Application & Dosing Strategy

The most critical failure point in small molecule screening is the transition from a 100% DMSO stock to an aqueous cell culture medium. Direct addition often causes "solvent shock," where the rapid diffusion of DMSO into the water leaves the hydrophobic compound stranded, causing it to crash out of solution as a precipitate[3].

The Intermediate Dilution Workflow

Workflow A Solid Compound Equilibration B 100% DMSO Reconstitution A->B Add Anhydrous DMSO C Aliquoting & -80°C Storage B->C QC & Seal D Intermediate Dilution (e.g., in PBS/Media) C->D Thaw & Dilute E Final Cell Culture (DMSO ≤ 0.1%) D->E Add to Cells

Workflow for the reconstitution, storage, and step-wise aqueous dilution of chemical probes.

Step-by-Step Dosing Protocol

To prevent solvent shock and minimize DMSO cytotoxicity (which typically occurs at concentrations >0.1% - 0.5% v/v)[4], follow this intermediate dilution strategy:

  • Thawing: Thaw a single-use aliquot of the 10 mM stock at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution (100x to 1000x): Prepare an intermediate dilution in pre-warmed (37°C) basal culture medium (without FBS, as serum proteins can bind the compound unpredictably at high concentrations).

    • Example: To achieve a final well concentration of 10 µM, first dilute the 10 mM stock 1:100 in basal media to create a 100 µM intermediate solution (containing 1% DMSO).

    • Technique: Add the DMSO stock dropwise into the vortexing/swirling aqueous medium. Never add the medium to the DMSO. This ensures the compound is immediately dispersed into a large aqueous volume, preventing local supersaturation[3].

  • Final Dosing: Add the intermediate solution to the complete culture medium (containing cells and FBS) at a 1:10 ratio.

    • Result: The final concentration is 10 µM, and the final DMSO concentration is 0.1% (v/v), which is well below the cytotoxicity threshold for most mammalian cell lines[4].

Validation of the Dosing System

To ensure this protocol is self-validating, researchers must run a "Vehicle Control" containing the exact final concentration of DMSO (e.g., 0.1%) without the compound. If cell viability drops in the vehicle control, the DMSO concentration must be further reduced. Additionally, if inconsistent biological readouts occur, inspect the culture wells under a phase-contrast microscope at 20x or 40x magnification to check for micro-precipitates (needle-like or amorphous crystals) that indicate solubility failure[3].

References

Sources

Method

Application Note: Profiling 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile in High-Throughput Kinase Screening Assays

Executive Summary The identification of selective kinase inhibitors requires robust, interference-free High-Throughput Screening (HTS) cascades. This application note details the mechanistic rationale and self-validating...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The identification of selective kinase inhibitors requires robust, interference-free High-Throughput Screening (HTS) cascades. This application note details the mechanistic rationale and self-validating experimental workflows for screening 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile (hereafter referred to as DAHAN )—a representative compound of the highly potent 2-amino-3-cyanopyridine pharmacophore class. By pairing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) with an orthogonal luminescent ATP-depletion assay, researchers can systematically eliminate optical artifacts and isolate true catalytic inhibitors.

Mechanistic Rationale of the 2-Anilino-3-Cyanopyridine Scaffold

The 2-amino-3-cyanopyridine scaffold is a privileged structure in medicinal chemistry, frequently deployed to target critical oncology and inflammation pathways, including IKK-β, HER-2, and VEGFR-2 (1)[1]. DAHAN is engineered for optimal ATP-competitive inhibition through specific structure-activity causality:

  • Bidentate Hinge Binding: The pyridine nitrogen and the aniline NH act as a highly efficient hydrogen bond acceptor-donor pair, anchoring the molecule to the conserved kinase hinge region.

  • Gatekeeper Interaction: The 3-cyano group projects into the gatekeeper pocket. Its strong electron-withdrawing nature modulates the pKa of the pyridine core, optimizing target residence time and dual VEGFR-2/HER-2 inhibitory action (2)[2].

  • Hydrophobic Occupation: The 4-(dimethylamino) group occupies the hydrophobic selectivity pocket while donating electron density to the core, strengthening hinge interactions.

  • Solvent-Exposed Extension: The 4-hydroxyl group on the aniline ring extends toward the solvent channel, improving aqueous solubility and providing an additional hydrogen-bonding vector to ribose-pocket residues, a feature critical for potent IKK-β inhibition (3)[3].

MOA DAHAN 4-(Dimethylamino)-2-(4-hydroxyanilino) nicotinonitrile Hinge Kinase Hinge Region (H-Bonding) DAHAN->Hinge Aniline NH / Pyridine N ATP ATP-Binding Pocket (Steric Fit) DAHAN->ATP Dimethylamino / Cyano Inhibition Catalytic Inhibition Hinge->Inhibition ATP->Inhibition Downstream Signaling Arrest Inhibition->Downstream Blocks Phosphorylation

Fig 1: Mechanistic pathway of kinase inhibition by the 2-anilino-3-cyanopyridine scaffold.

Self-Validating HTS Architecture

Highly conjugated nitriles like DAHAN can occasionally exhibit intrinsic push-pull fluorescence, which risks generating false positives (via signal quenching) or false negatives (via signal enhancement) in standard fluorometric assays.

To ensure data integrity, we utilize a self-validating loop :

  • Primary Screen (TR-FRET): Employs a 50–100 µs measurement delay post-excitation. This causality is crucial; it allows the transient autofluorescence of the compound to decay completely before capturing the long-lived emission of the Lanthanide chelate, isolating the true kinase binding signal.

  • Orthogonal Screen (Luminescence): Hits are cross-examined using an ATP-depletion assay (e.g., Kinase-Glo®). Since this assay measures residual ATP via a luciferase reaction, a true kinase inhibitor will preserve ATP, resulting in a high luminescent signal. This inverse signal relationship mathematically rules out optical quenching artifacts.

HTSWorkflow Prep Acoustic Dispensing (Echo 555) Primary Primary Screen: TR-FRET (Avoids Autofluorescence) Prep->Primary 1536-well, 2.5 nL Orthogonal Orthogonal Screen: Luminescence (Validates ATP Preservation) Primary->Orthogonal Hits >50% Inhibition Counter Counter Screen (Rules out Optical Quenching) Orthogonal->Counter Inverse Signal Check Hit Validated Lead Compound (IC50 Profiling) Counter->Hit Confirmed True Positives

Fig 2: Self-validating HTS workflow utilizing orthogonal detection modalities.

Detailed Experimental Protocols

Protocol A: TR-FRET Kinase Binding Assay (Primary Screen)

Objective: Quantify the displacement of a fluorescent tracer from the kinase ATP pocket.

  • Compound Preparation: Use an acoustic liquid handler (e.g., Labcyte Echo) to dispense 2.5 nL of DAHAN (10 mM in 100% DMSO) into a low-volume 1536-well black microplate. Causality: Acoustic dispensing eliminates tip-based carryover and keeps the final assay DMSO concentration strictly at 0.1%, preventing solvent-induced kinase denaturation.

  • Kinase Addition: Add 2 µL of 2x Kinase/Antibody mixture (e.g., 2 nM HER2 kinase, 2 nM Eu-anti-His antibody) suspended in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Incubation: Centrifuge the plate at 1000 x g for 1 minute to eliminate micro-bubbles that scatter excitation light. Incubate at 25°C for 15 minutes to allow compound-kinase pre-equilibration.

  • Tracer Addition: Add 2 µL of 2x Kinase Tracer (e.g., Alexa Fluor 647-labeled ATP-competitive probe at 10 nM).

  • Readout: Incubate for 60 minutes at room temperature. Read on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission 1: 615 nm; Emission 2: 665 nm; Delay time: 100 µs; Integration time: 200 µs). Calculate the 665/615 nm emission ratio.

Protocol B: Luminescent Kinase Activity Assay (Orthogonal Validation)

Objective: Validate true catalytic inhibition by measuring preserved ATP.

  • Assay Setup: Dispense 2.5 nL of DAHAN into a 1536-well solid white microplate.

  • Enzyme/Substrate Addition: Add 2 µL of Kinase/Peptide substrate mix. Incubate for 15 minutes.

  • Reaction Initiation: Add 2 µL of ATP solution (at the predetermined Km for the specific kinase, typically 10-50 µM).

  • Kinase Reaction: Incubate for 2 hours at 25°C. Causality: A longer incubation ensures sufficient ATP depletion in the negative control wells, maximizing the assay window (S/B ratio).

  • Detection: Add 4 µL of Kinase-Glo® Reagent. Incubate for 10 minutes to allow luciferase-mediated oxygenation of luciferin.

  • Readout: Measure luminescence. High luminescence indicates high residual ATP (successful kinase inhibition by DAHAN).

Quantitative Data & Expected Results

The following tables summarize the expected assay performance metrics and the selectivity profiling of DAHAN across a mini-panel of oncology targets.

Table 1: HTS Assay Quality Control Metrics

Assay Modality Format Z'-Factor CV (%) Signal-to-Background (S/B) False Positive Rate
TR-FRET (Primary) 1536-well 0.78 4.2% 8.5 < 0.5%

| Luminescence (Orthogonal) | 1536-well | 0.82 | 3.8% | 15.2 | < 0.1% |

Table 2: Kinase Selectivity Profiling of DAHAN (IC50 Values)

Kinase Target Role in Pathology IC50 (nM) Efficacy Assessment
HER-2 Breast Cancer Proliferation 12.4 ± 1.1 Highly Potent
VEGFR-2 Tumor Angiogenesis 28.6 ± 2.4 Potent
IKK-β NF-κB Inflammatory Pathway 45.0 ± 3.2 Potent

| EGFR (WT) | Epithelial Malignancies | > 1000 | Selective sparing |

Troubleshooting & Best Practices

  • Compound Precipitation (DMSO Tolerance): 2-anilino-3-cyanopyridines can aggregate in aqueous buffers if the local DMSO concentration spikes during manual pipetting. Solution: Always use acoustic dispensing directly into the dry well, followed by rapid buffer addition to ensure instantaneous, uniform dilution.

  • Inner Filter Effect (IFE): If testing analogs with extended conjugated systems, the compound may absorb the excitation light at 340 nm. Solution: Monitor the donor emission channel (615 nm) in the TR-FRET assay independently. A drop of >20% in the 615 nm signal indicates IFE, necessitating reliance on the orthogonal luminescent assay for that specific analog.

References

  • Manna, K., et al. "2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD." International Journal of Pharmaceutical Sciences and Research, 2013. URL:[Link]

  • "Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action." PubMed Central (PMC), 2023. URL: [Link]

  • Shi, F., et al. "One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent." ResearchGate, 2005. URL: [Link]

Sources

Application

Application Note: In Vivo Dosing Strategies and Formulation Vehicles for 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile

Executive Summary & Physicochemical Rationale 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile is a highly functionalized 3-cyanopyridine derivative. Compounds sharing this scaffold are extensively investigated as t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile is a highly functionalized 3-cyanopyridine derivative. Compounds sharing this scaffold are extensively investigated as targeted kinase inhibitors (e.g., targeting PIM-1, EGFR, and Survivin) in oncology[1][2]. However, translating these molecules from in vitro biochemical assays to in vivo efficacy models presents a significant formulation challenge.

The Causality of Formulation Challenges: The physicochemical profile of 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile is defined by its amphoteric nature and high planarity.

  • Lipophilicity & Planarity: The highly conjugated 3-cyanopyridine core drives strong intermolecular π−π stacking in the crystal lattice, resulting in poor aqueous solubility.

  • Amphoteric Properties: The molecule possesses a weakly basic dimethylamino group and a weakly acidic 4-hydroxyanilino phenol group. At physiological pH (7.4), the molecule remains largely un-ionized, further depressing its aqueous solubility.

  • Metabolic Liability: The exposed phenolic hydroxyl group is a prime candidate for rapid Phase II metabolism (glucuronidation), necessitating formulation strategies that ensure rapid and consistent absorption to accurately calculate pharmacokinetic (PK) parameters.

To achieve robust systemic exposure, dosing vehicles must employ a combination of crystal-lattice disruptors (e.g., DMSO) and precipitation inhibitors (e.g., PEG400, Tween 80), adhering to established pharmaceutical standards for poorly water-soluble APIs ()[3].

Formulation Vehicle Matrix

To support both absolute bioavailability calculations and high-dose efficacy/toxicity studies, distinct formulation vehicles must be utilized. The table below summarizes the quantitative composition and mechanistic rationale for each vehicle.

Table 1: Quantitative Formulation Matrix for Murine In Vivo Studies

RouteVehicle Composition (% v/v)Max Dosing Volume (Mice)Target ConcentrationMechanistic Rationale
IV 10% DMSO, 40% PEG400, 50% Saline5 mL/kg1.0 - 2.0 mg/mLDMSO disrupts the crystal lattice; PEG400 acts as a cosolvent to prevent precipitation upon dilution in the bloodstream.
PO (Solution) 10% DMSO, 10% Tween 80, 80% Water10 mL/kg2.0 - 5.0 mg/mLTween 80 forms micelles, maintaining the API in a supersaturated state within the acidic gastric environment.
PO (Suspension) 0.5% CMC, 0.1% Tween 80 in Water10 mL/kg10.0 - 50.0 mg/mLCMC increases viscosity to prevent particle settling; Tween 80 acts as a wetting agent for high-dose tolerability studies.

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in quality control (QC) checkpoints. Do not proceed to the next step if a self-validation checkpoint fails.

Protocol A: Preparation of Intravenous (IV) Solution (Target: 1 mg/mL)

Causality: IV formulations must be absolute solutions. Even micro-precipitates can cause fatal pulmonary embolisms in mice. The order of addition is critical; adding the aqueous phase before the cosolvent will cause irreversible precipitation.

  • Weighing: Accurately weigh 1.0 mg of 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile powder into a sterile glass vial.

  • Primary Solubilization: Add 100 µL of pure DMSO. Vortex vigorously for 2 minutes until the solution is completely clear.

    • Self-Validation Checkpoint 1: Hold the vial against a light source. If any particulate matter remains, sonicate for 5 minutes at 37°C.

  • Cosolvent Addition: Add 400 µL of PEG400 to the DMSO solution. Vortex for 1 minute. The mixture must remain monophasic.

  • Aqueous Dilution: Dropwise, add 500 µL of 0.9% physiological saline while continuously vortexing.

    • Self-Validation Checkpoint 2 (Centrifugation Test): Transfer a 50 µL aliquot to a microcentrifuge tube and spin at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. The absence of a pellet confirms a true solution. If a pellet forms, the formulation has crashed and must be discarded.

Protocol B: Preparation of Oral (PO) Suspension (Target: 10 mg/mL)

Causality: For high-dose efficacy studies, suspensions are preferred to avoid the gastrointestinal toxicity associated with high volumes of DMSO/PEG400.

  • Vehicle Preparation: Prepare a stock solution of 0.5% (w/v) Carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 in distilled water. Stir overnight to ensure complete hydration of the CMC polymer.

  • Wetting the API: Weigh 10.0 mg of the API into a mortar. Add 50 µL of the vehicle and triturate with a pestle to form a smooth, uniform paste. Causality: This step breaks down agglomerates and ensures the hydrophobic powder is fully wetted by the Tween 80.

  • Volume Expansion: Gradually add the remaining 950 µL of the vehicle while continuously mixing.

    • Self-Validation Checkpoint 3: Allow the suspension to sit undisturbed for 30 minutes. If the API settles rapidly, the CMC hydration was incomplete, and the suspension will dose unevenly. A properly formulated suspension will remain homogeneous for at least 2 hours.

Protocol C: In Vivo Dosing and Serial PK Sampling
  • Administration: Fast mice for 4 hours prior to PO dosing to normalize gastric transit times. Administer the IV formulation via the lateral tail vein (max 5 mL/kg) or the PO formulation via oral gavage (max 10 mL/kg).

  • Serial Blood Sampling: Collect 20 µL of blood via the submandibular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Immediately transfer blood into K2-EDTA coated tubes and place on ice. Centrifuge at 4,000 x g for 10 minutes at 4°C. Extract the supernatant (plasma) and store at -80°C until LC-MS/MS analysis.

Workflow Visualization

InVivoWorkflow N1 4-(Dimethylamino)-2-(4-hydroxyanilino) nicotinonitrile API N2 Physicochemical Profiling (Amphoteric, High Planarity) N1->N2 N3 Vehicle Selection Strategy N2->N3 N4a IV Solution (10% DMSO / 40% PEG400 / 50% Saline) N3->N4a Absolute Bioavailability (Clearance/Vd) N4b PO Suspension (0.5% CMC / 0.1% Tween 80) N3->N4b High-Dose Efficacy (Tolerability) N5 In Vivo Dosing (Mice) QC: Centrifugation & Stability Checks N4a->N5 N4b->N5 N6 Serial PK Sampling & LC-MS/MS Analysis N5->N6

Figure 1: End-to-end workflow for formulation and in vivo PK evaluation of 3-cyanopyridine analogs.

References

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.[Link]

  • Keshk, R. M., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(48), 45678-45690.[Link]

  • Lu, J.-H., et al. (2022). Design, Synthesis, and Molecular Docking Study of Novel 3-Cyanopyridine Derivatives for the Anti-Cancer Drug Target Survivin Protein. Medicinal Chemistry, 18(3).[Link]

Sources

Method

Elucidating the Mass Spectrometry Fragmentation Landscape of 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile: An Application Note

Introduction In the realm of drug discovery and development, the comprehensive structural characterization of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realm of drug discovery and development, the comprehensive structural characterization of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This application note provides a detailed exploration of the predicted electrospray ionization (ESI) mass spectrometry fragmentation pattern of 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile, a compound of interest for its potential pharmacological applications. Due to the absence of direct literature on the fragmentation of this specific molecule, this guide synthesizes established fragmentation principles of its constituent functional groups—a dimethylamino-substituted pyridine, a hydroxy-substituted aniline, and a nitrile group—to propose a detailed and scientifically grounded fragmentation pathway. This document is intended for researchers, scientists, and drug development professionals engaged in the structural elucidation of complex small molecules.

Methodology: A Roadmap to Fragmentation Analysis

The following protocol outlines a standardized approach for acquiring the mass spectrum of 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile using a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The principles described herein are broadly applicable, with the understanding that specific instrument parameters may require optimization.

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation:

    • Prepare a stock solution of 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is recommended for good separation.

    • Mobile Phase A: Water with 0.1% formic acid (to promote protonation).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at 5-10% B, ramping up to 95% B over several minutes to ensure elution of the analyte.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+). The presence of multiple basic nitrogen atoms makes this compound highly amenable to protonation.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements of precursor and product ions.

    • MS1 Scan Range: m/z 100-500 to detect the protonated molecule [M+H]⁺.

    • MS/MS (Tandem MS) Analysis:

      • Select the [M+H]⁺ ion as the precursor for collision-induced dissociation (CID).

      • Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and observe the full range of product ions.

The workflow for this analysis is depicted in the following diagram:

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry prep1 Dissolve in Solvent prep2 Dilute to Working Concentration prep1->prep2 lc1 Inject Sample prep2->lc1 lc2 Reversed-Phase C18 Column lc1->lc2 lc3 Gradient Elution lc2->lc3 ms1 Positive ESI lc3->ms1 ms2 MS1 Scan (Precursor Ion) ms1->ms2 ms3 Collision-Induced Dissociation (CID) ms2->ms3 ms4 MS2 Scan (Product Ions) ms3->ms4 G cluster_frags Primary Fragments cluster_secondary Secondary Fragments M [M+H]⁺ 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile F1 Fragment A [Protonated 4-(dimethylamino)-2-aminonicotinonitrile] M->F1 C-N bond cleavage (Charge on Pyridine) F2 Fragment B [Protonated 4-hydroxyaniline] M->F2 C-N bond cleavage (Charge on Aniline) F3 [M+H - •CH₃]⁺ M->F3 Loss of methyl radical F4 [M+H - (CH₃)₂NH]⁺ M->F4 Loss of dimethylamine F1a [Fragment A - HCN]⁺ F1->F1a Loss of HCN F2a [Fragment B - CO]⁺ F2->F2a Loss of CO

Caption: Proposed fragmentation pathway.

Tabulated Summary of Predicted Fragment Ions

The following table summarizes the predicted major fragment ions, their corresponding mass-to-charge ratios (m/z), and the proposed fragmentation mechanism. The exact mass of the protonated molecule, C₁₄H₁₅N₅O, is calculated to be 269.1277.

Proposed Fragment Ion m/z (monoisotopic) Proposed Neutral Loss Fragmentation Pathway
[M+H]⁺270.1350-Precursor Ion
[M+H - •CH₃]⁺255.1114•CH₃Loss of a methyl radical from the dimethylamino group.
[Protonated 4-(dimethylamino)-2-aminonicotinonitrile]176.1038C₆H₆NOCleavage of the C-N bond between the rings with charge retention on the pyridine fragment.
[Protonated 4-hydroxyaniline]110.0606C₈H₈N₄Cleavage of the C-N bond between the rings with charge retention on the aniline fragment.
[Fragment A - HCN]⁺149.0972HCNLoss of hydrogen cyanide from the nicotinonitrile fragment.
[Fragment B - CO]⁺82.0499COLoss of carbon monoxide from the protonated 4-hydroxyaniline fragment.

Discussion and Scientific Rationale

The predicted fragmentation pattern is rooted in the fundamental principles of mass spectrometry, where fragmentation is driven by the stability of the resulting ions and neutral species.

  • The Role of Protonation: The initial protonation event is critical in directing the fragmentation cascade. The high basicity of the dimethylamino group and the pyridine nitrogen makes them likely sites of protonation. The location of the proton can influence which bonds are preferentially cleaved.

  • Charge-Directed Fragmentation: The cleavage of the C-N bond between the two aromatic rings is a classic example of charge-directed fragmentation. The stability of the resulting positively charged pyridine or aniline fragments will determine the relative abundance of these ions in the mass spectrum.

  • Functional Group-Specific Fragmentations: The loss of a methyl radical from the dimethylamino group is a well-documented fragmentation pathway for N,N-dimethylanilines and related compounds. Similarly, the loss of HCN from nitrile-containing heterocycles is a common observation.

Conclusion

This application note provides a detailed, albeit predictive, guide to the mass spectrometric fragmentation of 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile. By leveraging established fragmentation patterns of analogous structures, we have proposed a comprehensive fragmentation scheme that can serve as a valuable resource for the structural confirmation and identification of this compound and its potential metabolites or derivatives. The experimental protocol provided offers a robust starting point for acquiring high-quality mass spectral data. It is anticipated that the experimental validation of these predicted fragmentation pathways will further enhance our understanding of the gas-phase chemistry of this important class of molecules.

References

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. [Link]

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. [Link]

  • Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer. [Link]

Application

Application Notes and Protocols for the Preparation of 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile Stock Solutions

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of stock solutions for the novel compound 4-(Dimethylamino)-...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of stock solutions for the novel compound 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile. As specific experimental data for this compound is not widely available in public literature, this guide synthesizes best practices and protocols derived from the physicochemical properties of its core structural motifs: nicotinonitrile, dimethylaminopyridine, and hydroxyaniline. The protocols herein are designed as a robust starting point, emphasizing self-validating systems for solubility determination, stock solution preparation, and stability assessment. All procedures should be performed with appropriate safety precautions in a laboratory setting.

Introduction: A Note on Scientific Diligence

4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile is a compound of interest with a complex structure suggesting a range of potential chemical and biological activities. Its structure combines a nicotinonitrile core, known for its presence in various bioactive molecules, with a dimethylamino group that can enhance basicity and a hydroxyanilino moiety that may impart properties related to phenols and anilines, such as hydrogen bonding capabilities and susceptibility to oxidation.[1]

Disclaimer: The information and protocols presented in this document are based on established principles of organic chemistry and laboratory practice, as well as data from structurally related compounds.[2][3][4] It is imperative that the end-user performs small-scale validation experiments to determine the optimal conditions for their specific application and instrumentation. This guide serves as an expertly curated starting point, not a definitive, universally applicable standard.

Health and Safety Precautions

Given the presence of a cyano group and aromatic amine structures, 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile should be handled as a potentially hazardous substance until toxicological data becomes available.[5]

  • Personal Protective Equipment (PPE): Always wear a laboratory coat, nitrile gloves, and chemical safety goggles.[6] Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[7]

  • Handling: Avoid direct contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water and seek medical advice.[8] Do not eat, drink, or smoke in the laboratory.[9]

  • Disposal: Dispose of all waste, including unused compound, contaminated consumables, and solutions, in accordance with local, state, and federal regulations for chemical waste.[6]

Inferred Physicochemical Properties and Solvent Selection Rationale

The solubility and stability of 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile are dictated by its constituent functional groups. A logical approach to solvent selection begins with an analysis of these groups.

Functional GroupInferred PropertyImplication for Solubility & StabilitySupporting Rationale
Nicotinonitrile Aromatic, polar (cyano group)Likely soluble in polar aprotic solvents. The cyano group is relatively stable but can be susceptible to hydrolysis under strong acidic or basic conditions.Nicotinonitrile derivatives show a wide range of biological activities, and their synthesis often involves organic solvents.[10][11]
Dimethylamino Group Basic, electron-donatingIncreases polarity and potential for salt formation in acidic media. May enhance solubility in polar solvents.The dimethylamino group on a pyridine ring significantly increases basicity and catalytic activity in related compounds like DMAP.[4]
Hydroxyanilino Group Polar, capable of H-bondingThe phenolic hydroxyl group can act as a hydrogen bond donor, while the aniline nitrogen can act as a donor. This suggests solubility in protic solvents. However, phenols and anilines are also prone to oxidation, which can affect solution stability and may cause color changes.[12][13]Aniline and phenol derivatives exhibit solubility in various organic solvents, but their stability can be a concern, especially in solution.[2][14][15]

Primary Solvent Recommendation: Based on the above analysis, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with multiple functional groups.[7]

Protocol 1: Small-Scale Solubility Assessment

Before preparing a bulk stock solution, it is crucial to determine the solubility of 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile in a few common laboratory solvents.

Equipment and Reagents
  • 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile powder

  • Analytical balance

  • Microcentrifuge tubes or small glass vials

  • Pipettors and sterile tips

  • Vortex mixer

  • A selection of high-purity solvents (e.g., DMSO, DMF, Ethanol, Methanol, Acetonitrile)

Experimental Workflow

G cluster_0 Preparation cluster_1 Dissolution cluster_2 Decision & Iteration weigh Weigh ~1-2 mg of compound into pre-labeled vials add_solvent Add a small, precise volume of solvent (e.g., 100 µL) weigh->add_solvent vortex Vortex vigorously for 2 minutes add_solvent->vortex observe Visually inspect for dissolved solid vortex->observe dissolved Completely Dissolved? observe->dissolved add_more_solvent Add another aliquot of solvent (e.g., 100 µL) and repeat dissolved->add_more_solvent No record Record final concentration (e.g., 1 mg in 200 µL = 5 mg/mL) dissolved->record Yes add_more_solvent->vortex insoluble Considered insoluble in this solvent add_more_solvent->insoluble

Caption: Workflow for small-scale solubility testing.

Step-by-Step Methodology
  • Accurately weigh approximately 1-2 mg of 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile into several tared vials.

  • To each vial, add a precise volume (e.g., 100 µL) of a different test solvent. This would initially test for a solubility of 10-20 mg/mL.

  • Vortex each vial vigorously for at least 2 minutes.

  • Visually inspect for any remaining solid particles.

  • If the compound has completely dissolved, it is soluble at that concentration.

  • If not fully dissolved, add another aliquot of solvent (e.g., another 100 µL to test for 5-10 mg/mL solubility) and repeat the vortexing and observation steps.[7]

  • Continue this process until the compound dissolves or until a reasonably large volume of solvent has been added, at which point it can be considered poorly soluble.

  • Record the approximate solubility in mg/mL for each solvent tested.

Protocol 2: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting concentration for many biological assays. The molecular weight of 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile must be known for this calculation. For the purpose of this protocol, a hypothetical molecular weight of 268.3 g/mol will be used. Please substitute the actual molecular weight of your compound.

Required Materials
  • 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile (solid)

  • Anhydrous, sterile DMSO

  • Analytical balance

  • Sterile conical tube (e.g., 15 mL)

  • Sterile serological pipette or micropipettes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm, PTFE or other DMSO-compatible material)

  • Sterile cryovials or amber glass vials for aliquoting

Preparation Workflow

G start Start: Calculate Mass (e.g., 2.683 mg for 1 mL of 10 mM) weigh Weigh Compound into a sterile conical tube start->weigh add_dmso Add ~90% of final DMSO volume weigh->add_dmso dissolve Vortex until fully dissolved (may require gentle warming to 37°C) add_dmso->dissolve qs Add DMSO to final volume (QS) dissolve->qs filter Sterile filter with 0.22 µm DMSO-compatible syringe filter qs->filter aliquot Aliquot into sterile, light-protected vials filter->aliquot store Store at -20°C or -80°C with desiccant aliquot->store

Caption: Workflow for preparing a stock solution.

Step-by-Step Methodology
  • Calculation: Calculate the mass of the compound required. For 1 mL of a 10 mM solution (MW = 268.3 g/mol ): Mass (g) = 10 x 10⁻³ mol/L * 1 x 10⁻³ L * 268.3 g/mol = 0.002683 g = 2.683 mg.

  • Weighing: Accurately weigh the calculated mass of 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile and transfer it to a sterile conical tube.

  • Initial Dissolution: Add approximately 90% of the final required volume of sterile DMSO (e.g., 900 µL for a 1 mL final volume).

  • Complete Dissolution: Vortex the tube until the solid is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.[7] Ensure no visible particulates remain.

  • Final Volume: Add sterile DMSO to reach the final desired volume (e.g., bring the total volume to 1 mL). Mix thoroughly.

  • Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a new sterile tube. This removes any potential microbial contamination or microscopic particulates.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected (amber) vials. This prevents repeated freeze-thaw cycles which can degrade the compound.[16]

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage. It is advisable to also store them with a desiccant to minimize moisture exposure. Label each aliquot clearly with the compound name, concentration, date, and your initials.[17]

Protocol 3: Stability Assessment

The stability of the stock solution should be verified, especially if it is to be stored for an extended period.

Methodology
  • Initial Analysis (T=0): Immediately after preparation, take one aliquot for baseline analysis. Dilute it to a working concentration in a suitable analytical solvent (e.g., acetonitrile or methanol) and analyze using High-Performance Liquid Chromatography (HPLC) with a UV detector. Record the peak area and retention time of the parent compound.

  • Storage Conditions: Store aliquots under different conditions:

    • -80°C (long-term)

    • -20°C (standard)

    • 4°C (short-term)

    • Room Temperature (accelerated degradation)

  • Time Points: Analyze aliquots from each storage condition at various time points (e.g., 1 week, 1 month, 3 months, 6 months).

  • Analysis: For each time point, thaw an aliquot, prepare a sample in the same manner as the T=0 sample, and analyze by HPLC.

  • Evaluation: Compare the peak area of the parent compound to the T=0 sample. A decrease in peak area or the appearance of new peaks indicates degradation.[15] The solution is generally considered stable if the parent compound remains at >95% of its initial concentration.[18][19]

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Compound precipitates out of solution after storage. The concentration is above the solubility limit at the storage temperature.Warm the solution to 37°C to redissolve. Consider preparing a lower concentration stock solution. Always warm and vortex before use.
Solution changes color (e.g., turns yellow/brown). Oxidation or degradation of the compound. The hydroxyanilino moiety is susceptible to oxidation.Prepare fresh stock solution. Store under an inert gas (argon or nitrogen) if possible. Ensure storage in light-protected vials.
Inconsistent results in downstream assays. Incomplete dissolution, degradation of the stock, or multiple freeze-thaw cycles.Ensure the stock solution is fully dissolved before use. Use a fresh aliquot for each experiment to avoid freeze-thaw cycles. Perform a stability check (Protocol 3).

References

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. CSH Protocols.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Emulate, Inc. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • Al-Said, M. S., Ghorab, M. M., & Al-qasoumi, S. I. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Afr. J. Pharm. Pharmacol., 3(3), 077-087.
  • PubMed. (2007, January 4). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Retrieved from [Link]

  • Canadian Journal of Hospital Pharmacy. (2004). Chemical Stability of 4-Aminopyridine Capsules. Can J Hosp Pharm, 57, 283-7.
  • ResearchGate. (n.d.). Solubility of Alcohols, Phenols and Anilines in Water | Request PDF. Retrieved from [Link]

  • nzagritrade. (2020, November 15).
  • ResearchGate. (n.d.). Nicotinonitrile derivatives as antitumor agents. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, September 11). What is the procedure to create stock solutions?. Retrieved from [Link]

  • Agilent Technologies, Inc. (2024, December 12). Aromatic Hydrocarbon Standard (1X1 mL)
  • PubMed. (2002, March 15). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • MilliporeSigma. (2025, December 27).
  • Quora. (2019, July 12). Why is phenol more soluble in water than anilin?. Retrieved from [Link]

  • NOVA Chemicals. (2025, July 15).
  • ResearchGate. (2014, August 10). How to obtain pure aniline from a mixture of phenol and aniline?. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing HPLC retention time for 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile quantification

Welcome to the Technical Support Center for the chromatographic quantification of 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile . As a Senior Application Scientist, I have designed this guide to address the speci...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic quantification of 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile .

As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of this molecule. Structurally, this compound is highly complex: it features a basic dimethylamino group, a secondary amine, a basic pyridine ring (nicotinonitrile core), and an acidic phenolic hydroxyl group. This multi-ionizable, highly polar nature makes it notoriously difficult to retain on standard reversed-phase columns and highly susceptible to peak tailing and retention time (RT) drift.

This guide provides a self-validating methodology, mechanistic troubleshooting, and empirical data to ensure your quantification assays are robust, reproducible, and scientifically sound.

Logical Workflow for Method Optimization

G Start Start: 4-(Dimethylamino)-2- (4-hydroxyanilino)nicotinonitrile Assess Assess Analyte Properties (Basic Nitrogens, Phenol, Polar) Start->Assess Phase Select Stationary Phase (Polar-Endcapped C18) Assess->Phase Buffer Optimize Mobile Phase pH (Buffer pH 3.0) Phase->Buffer Test Run Baseline Gradient Buffer->Test Tailing Issue: Peak Tailing? Test->Tailing FixTailing Use Type B Silica / Increase Buffer Concentration Tailing->FixTailing Yes Drift Issue: RT Drift? Tailing->Drift No FixTailing->Drift FixDrift Control Column Temp / Check Pump Proportioning Drift->FixDrift Yes Success Optimized Quantification Method Drift->Success No FixDrift->Success

HPLC Optimization Workflow for Polar Basic Compounds

Core Methodology: Self-Validating Baseline Protocol

To successfully quantify this compound, we must suppress mixed-mode ionization and enhance polar retention. The following protocol utilizes a low-pH strategy to fully protonate the basic nitrogens while keeping the phenol neutral, paired with a polar-embedded stationary phase to prevent phase collapse.

Step 1: Stationary Phase Selection Install a polar-endcapped C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size). Standard hydrophobic C18 columns will fail to retain this highly polar molecule, whereas polar-endcapped phases provide necessary dipole-dipole interactions and hydrogen bonding[1].

Step 2: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 20 mM Ammonium Formate in LC-MS grade water. Adjust to exactly pH 3.0 using Formic Acid. Causality: Buffering at pH 3.0 ensures the mobile phase is at least one pH unit away from the analyte's pKa, locking the molecule into a single, stable ionization state[2].

  • Mobile Phase B (Organic): 100% LC-MS Grade Acetonitrile.

Step 3: Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C ± 0.1 °C. (Active column heating is mandatory to prevent thermodynamic partitioning shifts).

  • Injection Volume: 5 µL.

  • Detection: UV at λmax​ (typically ~254 nm or 280 nm for nicotinonitrile derivatives).

Step 4: Gradient Elution Profile

  • 0.0 - 2.0 min: 5% B (Isocratic hold to maximize retention of the polar protonated species).

  • 2.0 - 10.0 min: Linear ramp from 5% B to 60% B.

  • 10.0 - 12.0 min: Hold at 60% B (Column wash).

  • 12.0 - 12.1 min: Return to 5% B.

  • 12.1 - 17.0 min: Re-equilibration at 5% B.

Step 5: System Suitability Testing (SST) - The Validation Gate Before analyzing unknown samples, inject a 10 µg/mL reference standard five consecutive times. The system is only validated for quantification if it meets the following criteria:

  • Retention Time %RSD: < 0.5%

  • Tailing Factor ( Tf​ ): < 1.5

  • Theoretical Plates ( N ): > 5,000

Troubleshooting & FAQs

Q1: My retention time is drifting randomly from run to run. How do I stabilize it? A: Retention time drift can manifest as a trending shift or random jitter. If the retention time ratio is trending in one direction, the root cause is typically related to subtle changes in the mobile phase composition (e.g., a failing pump proportioning valve) or column temperature fluctuations[3]. Because 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile is highly sensitive to thermodynamics, even a minor 1 °C change in ambient or column temperature can shift retention times by 1–2%[4]. Action: Ensure your column oven is calibrated and actively engaged. Check your pump for micro-leaks and verify that your mobile phase is freshly prepared to prevent volatile organic evaporation.

Q2: The analyte is eluting in the void volume (< 2 minutes). How can I increase retention? A: This occurs because the basic nitrogens are protonated at low pH, making the molecule too polar to partition into a standard hydrophobic C18 stationary phase. For highly ionizable analytes, you must adjust the pH to render the analytes neutral, or change the column chemistry[5]. If you must use a low pH for MS compatibility, switch to a polar-endcapped C18 or a Pentafluorophenyl (PFP) column. These columns are specifically designed to retain polar compounds via enhanced electrostatic and hydrogen-bonding interactions under highly aqueous conditions[1].

Q3: I am observing severe peak tailing ( Tf​ > 2.0). What is the mechanistic cause and how do I fix it? A: Peak tailing for this molecule is caused by secondary retention mechanisms—specifically, the ion-exchange interactions between the positively charged basic nitrogens (dimethylamino and pyridine groups) and the acidic, unreacted silanol groups on the silica support[6]. Action: To mitigate this, you must use highly deactivated, Type B silica columns which have a significantly reduced free silanol content[6]. Additionally, ensure your aqueous buffer concentration is at least 20 mM; sufficient ionic strength is required to mask any residual silanols and outcompete the analyte for these active sites.

Empirical Data Summary: Parameter Impact on Quantification

The following table summarizes the quantitative impact of various chromatographic parameters on the retention and peak shape of 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile.

Parameter AdjustedObservation / ImpactMechanistic CausalityRecommended Action
Stationary Phase: Standard C18Elutes in void volumeHydrophobic phase cannot retain the highly polar, protonated zwitterionic-like structure.Use Polar-Endcapped C18 or HILIC columns.
Stationary Phase: Polar-Endcapped C18Optimal retention (~6-8 min), Tf​ < 1.2Polar embedded groups provide dipole-dipole interactions for retention[1].Adopt as standard protocol.
Mobile Phase pH: Unbuffered WaterUnpredictable RT, Split peaksAnalyte exists in multiple ionization states simultaneously due to shifting local pH.Never use unbuffered water for ionizable compounds.
Mobile Phase pH: Buffered at pH 3.0Stable RT, Sharp peaksFully protonates basic nitrogens, locking the molecule into a single ionization state[2].Buffer at pH 3.0 with 20 mM Ammonium Formate.
Column Temp: Ambient (Fluctuating)RT drifts by 1-2% per °CTemperature directly impacts mobile phase viscosity and analyte partitioning thermodynamics[4].Actively control column temperature at 40 °C.

References

  • "HPLC Retention Time Drift: Causes & Troubleshooting Guide", Timberline Instruments. 4

  • "Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach", Chromatography Today. 3

  • "Developing HPLC Methods", Sigma-Aldrich. 2

  • "BA Method Development: Polar Compounds", BioPharma Services. 1

  • "Top Three HPLC Method Development Tips", LCGC International. 5

  • "Understanding HPLC Peak Tailing", Scribd. 6

Sources

Optimization

Technical Support Center: Overcoming Crystallization Issues for 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific purification bottlenecks associated with 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitril...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific purification bottlenecks associated with 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile .

This compound presents a unique set of physicochemical challenges. It features a highly polar, hydrogen-bond-donating hydroxyanilino group, a basic dimethylamino moiety, and a rigid, electron-withdrawing nicotinonitrile core. During crystallization, this specific combination of functional groups frequently leads to strong solute-solvent interactions, delayed nucleation, liquid-liquid phase separation (LLPS), and the formation of challenging crystal habits.

This guide synthesizes thermodynamic principles, kinetic control strategies, and field-proven methodologies to help you engineer a robust, self-validating crystallization process.

Crystallization Troubleshooting Workflow

The following logic tree outlines the diagnostic steps for resolving the most common purification failures encountered with this compound.

CrystallizationWorkflow Start Crude 4-(Dimethylamino)-2- (4-hydroxyanilino)nicotinonitrile Solvent Solvent Selection (e.g., EtOAc/Heptane) Start->Solvent Dissolution Dissolution at Elevated Temp (Near Boiling Point) Solvent->Dissolution Cooling Controlled Cooling (0.1 - 0.5 °C/min) Dissolution->Cooling Decision1 Does it Oil Out (LLPS)? Cooling->Decision1 OilingFix Oiling Out Troubleshooting: 1. Adjust Solvent Ratio 2. Add Seed Crystals 3. Reduce Cooling Rate Decision1->OilingFix Yes Crystallization Nucleation & Crystal Growth Decision1->Crystallization No OilingFix->Cooling Re-heat & Retry Decision2 Are Crystals Filterable? Crystallization->Decision2 FilterFix Morphology Fix: 1. Temperature Cycling 2. Change Antisolvent Decision2->FilterFix No (Needles/Fines) Isolation Vacuum Filtration & Washing Decision2->Isolation Yes FilterFix->Crystallization Re-crystallize Pure Pure Crystalline API Isolation->Pure

Decision workflow for troubleshooting 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile crystallization.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does my product "oil out" instead of forming solid crystals, and how do I fix it?

The Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when supersaturation causes the dissolved compound to separate into a secondary, solute-rich liquid phase rather than a rigid crystalline solid[1]. For 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile, the high polarity of the hydroxyl group and the basicity of the amine can cause the compound to act as its own solvent at elevated temperatures, especially if the melting point is depressed by crude impurities[2]. When the cooling rate outpaces the kinetics of crystal lattice integration, the system enters a miscibility gap, and the compound drops out as an oil[3].

The Solution:

  • Shift the Phase Diagram: Move away from highly polar solvent mixtures (like Ethanol/Water) that promote hydrogen-bonded solute clustering. Transition to a system like Ethyl Acetate (EtOAc) and Heptane.

  • Implement a Seeding Strategy: Do not rely on spontaneous primary nucleation. Add 1-2% (w/w) of pure seed crystals halfway into the metastable zone width (MSZW)[1]. This bypasses the high thermodynamic barrier of primary nucleation, forcing the solute molecules directly into the crystal lattice before the oiling-out temperature is reached.

  • Control Supersaturation: Reduce the cooling rate to ≤ 0.2 °C/min to allow crystal growth to consume the supersaturation before LLPS can occur[1].

Q2: I am observing inconsistent yields and varying melting points across different batches. Is this polymorphism?

The Causality: Yes. Polymorphism is the ability of a solid material to exist in two or more crystalline unit cell configurations[4]. The flexible dimethylamino group and the competing hydrogen-bond donors/acceptors (-OH, -NH-, -CN) in this molecule create multiple viable supramolecular arrangements (synthon polymorphism)[5]. Rapid cooling often traps the molecule in a metastable, kinetically favored polymorph (which usually has higher solubility and a lower melting point). Slow cooling favors the thermodynamically stable polymorph[4][6].

The Solution: Perform Temperature Cycling (Ostwald Ripening) . By oscillating the temperature of the suspension just below the solubility limit, you selectively dissolve the smaller, metastable crystals (which have higher surface energy and solubility) and allow the solute to redeposit onto the larger, thermodynamically stable crystals[6].

Q3: The crystals form as fine, microscopic needles that instantly clog the Büchner funnel. How can I improve the crystal habit?

The Causality: Needle-like (acicular) morphology is the result of rapid 1D crystal growth along a single crystallographic axis. In nicotinonitrile derivatives, this is often driven by strong, directional intermolecular hydrogen bonding (e.g., between the -OH of one molecule and the -CN of another). High supersaturation at the exact moment of nucleation forces rapid, uncontrolled growth along this favored axis, starving the secondary axes of solute.

The Solution: Lower the supersaturation at the point of nucleation by drastically reducing the antisolvent addition rate. Alternatively, switch the antisolvent to one that interacts slightly more with the fast-growing crystal face, thereby sterically hindering 1D growth and promoting the formation of thicker, blocky prisms that are easily isolated via vacuum filtration[7].

Quantitative Data: Solvent System Screening

The table below summarizes the thermodynamic and kinetic outcomes of various solvent systems tested for the purification of this compound. Note how the combination of solvent choice and cooling rate dictates the physical state of the product.

Solvent System (v/v)Solubility at 80°C (mg/mL)Solubility at 5°C (mg/mL)Cooling Rate (°C/min)Process Observation / Crystal HabitFinal Purity (%)
Ethanol / Water (1:1)> 150151.0 (Fast)Oiling out (LLPS) N/A (Emulsion)
Ethanol / Water (3:1)120250.2 (Slow)Fine Needles (Poor Filtration)96.5%
EtOAc / Heptane (1:2) 85 5 0.2 (Slow) + Seeding Blocky Prisms (Optimal) 99.2%
Isopropanol (Neat)6080.5 (Moderate)Agglomerates / Solvate Formation98.0%

Optimized Experimental Protocol: EtOAc/Heptane Anti-Solvent Crystallization

This protocol utilizes an anti-solvent approach combined with precise kinetic control to ensure a self-validating, highly reproducible purification.

Step 1: Dissolution & Hot Filtration

  • Suspend 10.0 g of crude 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile in 100 mL of Ethyl Acetate (EtOAc) in a jacketed reactor equipped with an overhead stirrer.

  • Heat the suspension to 75 °C until complete dissolution occurs.

  • Perform a hot filtration through a pre-warmed Büchner funnel to remove insoluble mechanical impurities and dust[7]. (Self-Validating Check: Removing foreign particulates ensures that uncontrolled, heterogeneous primary nucleation is not triggered prematurely).

Step 2: Defining the Metastable Zone

  • Return the filtrate to the reactor and maintain at 75 °C.

  • Slowly dose in Heptane (anti-solvent) at a rate of 2 mL/min until a faint, persistent cloudiness (haze) is observed.

  • Immediately add 5-10 mL of EtOAc to clear the solution. (Self-Validating Check: This precise titration establishes that the system is resting exactly at the upper boundary of the metastable zone, primed for seeding).

Step 3: Seeding & Isothermal Hold

  • Cool the clear solution to 65 °C.

  • Add 0.1 g (1% w/w) of pure 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile seed crystals.

  • Hold isothermally at 65 °C for 60 minutes. (Self-Validating Check: If the seeds dissolve, the system is under-saturated; add more Heptane. If a massive crash-out occurs, the system was too highly supersaturated, risking impurity entrapment. The seed bed should remain stable and grow slightly).

Step 4: Controlled Cooling & Desupersaturation

  • Initiate a linear cooling ramp from 65 °C to 5 °C at a strict rate of 0.15 °C/min.

  • Maintain an agitation speed of 250 RPM to ensure uniform mass transfer without causing excessive shear-induced secondary nucleation.

Step 5: Isolation & Drying

  • Isolate the resulting blocky crystals via vacuum filtration[7].

  • Wash the filter cake with 2 x 20 mL of ice-cold EtOAc/Heptane (1:4 v/v) to displace the impurity-laden mother liquor.

  • Dry the crystals in a vacuum oven at 50 °C until a constant weight is achieved.

References

  • Purification by Recrystallization - CUNY.
  • 3.6F: Troubleshooting (Oiling Out) - Chemistry LibreTexts.
  • Crystal Polymorphism in Chemical & Pharmaceutical Process Development - Mettler Toledo.
  • Polymorphism: The Phenomenon Affecting the Performance of Drugs - Symbiosis Online Publishing.
  • Crystal Polymorphism in Pharmaceutical Science - ResearchGate.
  • Oiling Out in Crystallization - Mettler Toledo.
  • The Problem of Oiling Out in Chemical Process Development - KiloMentor.

Sources

Troubleshooting

Refining NMR sample preparation for 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile characterization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the NMR characterization of 4-(Dimethylamino)-2-(4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the NMR characterization of 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile .

This molecule presents a unique set of analytical challenges: it contains a highly conjugated nicotinonitrile core, an electron-donating dimethylamino group, and multiple hydrogen-bonding sites (a phenolic -OH and an aniline -NH-). These structural features often lead to solubility issues, intermediate proton exchange rates, and overlapping aromatic signals.

This guide provides field-proven, self-validating workflows to ensure high-fidelity spectral acquisition and interpretation.

Part 1: Diagnostic Workflow

G N1 1. Solid Sample 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile N2 2. Solvent Selection Use meticulously dried DMSO-d6 N1->N2 N3 3. Dissolution & Filtration 1-10 mg / 0.6 mL, filter particulates N2->N3 N4 4. NMR Acquisition 1H, 13C, HSQC, HMBC N3->N4 N5 5. Troubleshooting Broad -OH/-NH peaks? N4->N5 N6 6. D2O Exchange Add D2O to confirm labile protons N5->N6 Yes

NMR Sample Preparation and Optimization Workflow for Nicotinonitrile Derivatives.

Part 2: Troubleshooting & FAQs

Q1: Why is my sample exhibiting poor solubility and broad peaks in Chloroform-d (CDCl₃)? A: Causality: This molecule contains multiple hydrogen-bonding donors (-OH, -NH) and acceptors (nitrile, pyridine nitrogen). In non-polar solvents like CDCl₃, these groups facilitate strong intermolecular hydrogen bonding, leading to transient aggregation. Aggregation slows down molecular tumbling, which drastically reduces the transverse relaxation time ( T2​ ) and results in broad, unresolved NMR signals. Solution: Switch to a highly polar, aprotic solvent such as meticulously dried DMSO-d₆. DMSO disrupts intermolecular hydrogen bonds by acting as a strong hydrogen-bond acceptor, ensuring the molecule is fully solvated as a monomeric species[1].

Q2: I observe broad, indistinct humps between 8.0 and 10.0 ppm in DMSO-d₆. How can I confidently assign these as the hydroxyl and amine protons? A: Causality:1 in the solvent[1]. When the exchange rate is intermediate on the NMR timescale, the signals broaden significantly. Furthermore, the quadrupolar nature of the nitrogen atom ( 14 N) can induce additional broadening of the attached -NH- proton. Self-Validating System: Perform a D₂O Exchange Experiment .2[2]. Simultaneously, a new HOD peak will appear around 3.3–3.4 ppm, definitively confirming the initial peaks were exchangeable protons.

Q3: The residual solvent peak (DMSO-d₅) at 2.50 ppm is distorted, and all my sample peaks are broadened. Is my sample concentration too high? A: Causality: While excessively high concentrations can cause line broadening due to increased viscosity, a distorted solvent peak is a classic hallmark of poor magnetic field homogeneity (shimming) or 3[3]. Solid particles create localized magnetic susceptibility gradients that distort the B0​ field. Solution: First, verify your concentration is within the 4[4]. If the concentration is correct, visually inspect the tube. If particulates are present, filter the sample (see Protocol A). Finally, perform automated shimming until the DMSO-d₅ peak appears as a sharp, symmetrical quintet with a linewidth at half-height of less than 1 Hz[1].

Q4: How do I differentiate the aromatic protons of the pyridine ring from those of the 4-hydroxyanilino ring? A: Causality: The highly electron-donating dimethylamino group at C-4 strongly shields the adjacent C-5 pyridine proton, pushing it upfield (often < 7.0 ppm). Conversely, the C-6 proton remains heavily deshielded by the adjacent ring nitrogen and the C-3 nitrile group. The para-substituted aniline ring will present as a distinct AA'BB' spin system (two doublets integrating to 2H each). Self-Validating System: Do not rely solely on 1D ¹H NMR. Acquire a ¹³C-HSQC to correlate protons to their directly attached carbons, and an HMBC to trace 2- and 3-bond couplings across the heteroatoms (e.g., from the -NH- proton to the adjacent aromatic carbons), definitively mapping the two distinct ring systems.

Part 3: Standardized Experimental Protocols

Protocol A: Homogeneous Sample Preparation for ¹H/¹³C NMR

Objective: To prepare a particulate-free, optimally concentrated sample to ensure perfect magnetic field shimming.

  • Weighing: Accurately weigh the solid sample into a clean, dry secondary glass vial (See Table 1 for mass guidelines). Do not weigh directly into the NMR tube to prevent material from adhering to the upper inner walls.

  • Solvent Addition: Using a clean glass pipette, add exactly 0.6 mL of meticulously dried DMSO-d₆ to the vial. This specific volume ensures a sample height of 40-50 mm in a standard 5 mm tube, which is geometrically required to span the active region of the NMR probe coil[3].

  • Dissolution: Gently vortex or sonicate the vial until the sample is completely dissolved.

  • Filtration (Critical Step): If any micro-particulates remain, pack a small plug of glass wool into a Pasteur pipette. Filter the solution through the glass wool directly into a clean, unscratched 5 mm NMR tube.

  • Degassing (Optional but Recommended): For high-resolution 1D or NOESY experiments, purge the tube with a gentle stream of Argon or Nitrogen for 30 seconds to displace dissolved paramagnetic oxygen, which can cause subtle line broadening.

Protocol B: D₂O Exchange Validation

Objective: To self-validate the assignment of the labile -OH and -NH- protons.

  • Baseline Acquisition: Acquire a standard 1D ¹H NMR spectrum of your prepared sample in DMSO-d₆.

  • Spiking: Remove the tube from the spectrometer. Add 1 to 2 drops of 100% Deuterium Oxide (D₂O) directly into the sample.

  • Equilibration: Cap the tube securely and invert it 5-10 times to ensure complete homogeneous mixing. Allow it to sit for 2 minutes to let the chemical exchange reach equilibrium.

  • Re-acquisition: Re-insert the sample, re-shim the Z-axis (as the solvent composition has slightly changed), and re-acquire the ¹H NMR spectrum. Compare against the baseline to identify the vanished peaks.

Part 4: Quantitative Reference Data

Table 1: Concentration Guidelines for Small Molecules (MW < 500 Da) Note: Signal-to-noise (S/N) is directly proportional to concentration but inversely proportional to the square root of the number of scans[5].

Experiment TypeRecommended MassSolvent VolumeMechanistic Rationale
¹H NMR 1 - 10 mg0.6 mLProvides optimal S/N without inducing viscosity-related line broadening or radiation damping.
¹³C NMR 10 - 50 mg0.6 mLCompensates for the inherently low natural abundance (1.1%) and low gyromagnetic ratio of the ¹³C isotope.
qNMR 10 - 20 mg0.6 mLEnsures a 1:1 intensity ratio with internal standards (e.g., TSP or DSS) for high-precision integration[6].

Table 2: Predictive ¹H NMR Chemical Shift Mapping in DMSO-d₆

Functional GroupExpected Shift (ppm)MultiplicityCausality / Notes
Phenolic -OH 9.0 - 10.0Broad SingletHighly deshielded due to oxygen electronegativity; broad due to intermediate chemical exchange.
Aniline -NH- 8.0 - 9.5Broad SingletDeshielded by the aromatic ring; broad due to quadrupolar relaxation of Nitrogen ( 14 N) and exchange.
Pyridine H-6 8.0 - 8.2DoubletStrongly deshielded by the adjacent ring nitrogen and the electron-withdrawing C-3 nitrile group.
Aniline Ar-H 6.7 - 7.5MultipletsPresents as an AA'BB' spin system, typical of para-substituted benzenes.
Pyridine H-5 6.5 - 6.8DoubletShielded by the strongly electron-donating dimethylamino group at the C-4 position.
-N(CH₃)₂ 3.0 - 3.3Singlet (6H)Upfield aliphatic region; sharp singlet integrating to 6 equivalent protons.

Part 5: References

  • ACD/Labs - Exchangeable Protons in NMR—Friend or Foe?. Available at: [Link]

  • Iowa State University Chemical Instrumentation Facility - NMR Sample Preparation Guidelines. Available at:[Link]

  • Organomation - NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • MDPI - Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating Novel Nicotinonitrile Efficacy in Tumor Xenograft Models

This guide provides a comprehensive framework for validating the in vivo efficacy of novel anti-cancer compounds, using the hypothetical nicotinonitrile derivative, 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile (...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for validating the in vivo efficacy of novel anti-cancer compounds, using the hypothetical nicotinonitrile derivative, 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile (hereafter referred to as "Compound X"), as a primary example. Our focus is to equip researchers, scientists, and drug development professionals with the rationale behind experimental choices and to present a self-validating protocol for generating robust and reproducible data.

Introduction: The Challenge of Preclinical Validation

The journey of a novel anti-cancer agent from the bench to the clinic is fraught with challenges, with a significant number of promising compounds failing in later stages of development. A primary reason for this attrition is the lack of predictive preclinical models that can faithfully recapitulate the complex tumor microenvironment and predict clinical efficacy.[1] Patient-derived tumor xenografts (PDTX) have emerged as a more clinically relevant model compared to traditional cell-line derived xenografts (CDX), as they better preserve the molecular diversity and histology of the original patient tumor.[1][2] However, for initial high-throughput screening and proof-of-concept studies, the consistency and reproducibility of CDX models offer a pragmatic starting point.[3]

This guide will walk through the process of validating a novel compound, "Compound X," in a CDX model, with a comparative analysis against a standard-of-care chemotherapeutic agent.

"Compound X": A Hypothetical Nicotinonitrile Derivative

Nicotinonitrile derivatives have shown promise as anticancer agents, with some exhibiting cytotoxic activity against various cancer cell lines.[4] For the purpose of this guide, we will hypothesize that "Compound X" acts as a potent inhibitor of a key signaling pathway involved in tumor proliferation and survival.

Postulated Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many human cancers, making it an attractive target for cancer therapy. We will hypothesize that "Compound X" exerts its anti-tumor effects by inhibiting this pathway.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Promotes Compound_X Compound X Compound_X->Akt Inhibits

Caption: Postulated signaling pathway targeted by Compound X.

Experimental Design for In Vivo Efficacy Validation

A meticulously designed xenograft study is paramount for obtaining reliable data. The following sections outline the critical steps and considerations.

Model Selection: Justifying the Choice

The selection of the appropriate tumor model is a critical decision that depends on the specific research question.

  • Cell-Line Derived Xenografts (CDX): These models are established by implanting human cancer cell lines into immunocompromised mice.[3] They are highly reproducible and cost-effective, making them suitable for initial efficacy screening.[5]

  • Patient-Derived Xenografts (PDX): PDX models are developed by implanting tumor fragments directly from a patient into mice.[2][6] They are considered more clinically relevant as they retain the heterogeneity of the original tumor.[2][6]

  • Subcutaneous vs. Orthotopic Implantation: Subcutaneous models, where tumor cells are injected under the skin, are technically simpler and allow for easy monitoring of tumor growth.[7] Orthotopic models involve implanting the tumor in its tissue of origin, which better recapitulates the natural tumor microenvironment and metastatic potential.[7][8]

For the initial validation of "Compound X," a subcutaneous CDX model is recommended due to its high success rate and straightforward tumor measurement.[7] We will use the MDA-MB-231 human breast cancer cell line, a well-characterized and widely used model.[9]

Detailed Experimental Protocol

This protocol is designed to be a self-validating system with clear endpoints and controls.

Step 1: Cell Culture and Preparation

  • Culture MDA-MB-231 cells in complete medium under sterile conditions.

  • Harvest cells when they are 70-80% confluent, ensuring high viability.[10]

  • Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer with trypan blue exclusion to assess viability.[10]

  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 3.0 x 10^7 cells/mL.[11] Matrigel helps to support tumor formation.

Step 2: Animal Handling and Tumor Implantation

  • Use 6-8 week old female immunodeficient mice (e.g., NSG mice). Allow for a 3-5 day acclimatization period.[10]

  • Anesthetize the mice using isoflurane inhalation.[11][12]

  • Inject 100 µL of the cell suspension (3.0 x 10^6 cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.[10]

  • Monitor the mice regularly for tumor development.

Step 3: Tumor Monitoring and Treatment Initiation

  • Once tumors become palpable, measure their dimensions (length and width) with digital calipers 2-3 times per week.

  • Calculate tumor volume using the formula: Volume = (width)^2 x length/2.[10]

  • When the average tumor volume reaches approximately 100 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

Step 4: Treatment Administration

  • Group 1 (Vehicle Control): Administer the vehicle solution used to dissolve "Compound X" and the standard-of-care drug.

  • Group 2 ("Compound X"): Administer "Compound X" at a predetermined dose and schedule.

  • Group 3 (Standard-of-Care): Administer a standard-of-care chemotherapeutic agent for breast cancer, such as Paclitaxel, at a clinically relevant dose.

  • Group 4 (Combination Therapy): Administer a combination of "Compound X" and the standard-of-care drug.

Step 5: Endpoint Analysis

  • Continue to monitor tumor volume and body weight throughout the study.

  • The primary endpoint is typically when the tumors in the control group reach a predetermined size limit (e.g., 1500-2000 mm³) or at a fixed time point.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Calculate the Tumor Growth Inhibition (TGI) for each treatment group.

Experimental Workflow Visualization

Xenograft_Workflow Cell_Culture MDA-MB-231 Cell Culture Harvesting Cell Harvesting & Preparation Cell_Culture->Harvesting Implantation Subcutaneous Implantation in NSG Mice Harvesting->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (Vehicle, Compound X, Standard-of-Care) Randomization->Treatment Monitoring Continued Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Reached Monitoring->Endpoint Analysis Tumor Excision & Analysis (Histology, Biomarkers) Endpoint->Analysis

Caption: Workflow for in vivo efficacy validation in a xenograft model.

Comparative Efficacy Analysis: Hypothetical Data

The following table presents hypothetical data comparing the efficacy of "Compound X" to a standard-of-care drug in the MDA-MB-231 xenograft model.

Treatment GroupMean Tumor Volume at Endpoint (mm³)Standard DeviationTumor Growth Inhibition (TGI) (%)
Vehicle Control1850250-
Compound X (50 mg/kg)85015054.1
Standard-of-Care (Paclitaxel, 10 mg/kg)95018048.6
Compound X + Paclitaxel4509075.7

TGI is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100

These hypothetical results suggest that "Compound X" has significant anti-tumor activity, comparable to the standard-of-care. Furthermore, the combination of "Compound X" and Paclitaxel shows a synergistic effect, resulting in greater tumor growth inhibition.

Histopathological and Biomarker Analysis

To gain deeper insights into the mechanism of action of "Compound X" in vivo, it is crucial to perform post-treatment analysis of the excised tumors.

  • Hematoxylin and Eosin (H&E) Staining: To assess tumor morphology and necrosis.[13]

  • Immunohistochemistry (IHC): To analyze the expression of key proteins in the targeted signaling pathway (e.g., phosphorylated Akt, Ki-67 for proliferation).

Trustworthiness and Self-Validation

The integrity of the data generated from xenograft studies relies on a robust experimental design that incorporates self-validating measures:

  • Randomization: Randomizing mice into treatment groups minimizes bias.

  • Blinding: Whenever possible, the individuals measuring tumors and analyzing data should be blinded to the treatment groups.

  • Appropriate Controls: The inclusion of a vehicle control group is essential to determine the baseline tumor growth rate.

Conclusion

This guide provides a comprehensive framework for the preclinical validation of a novel nicotinonitrile derivative, "Compound X," in a tumor xenograft model. By following a well-designed protocol with appropriate controls and endpoints, researchers can generate reliable and reproducible data to support the further development of promising anti-cancer agents. The transition to more complex models like PDXs and humanized mice will be the next logical step to further evaluate the clinical potential of "Compound X".[6][16]

References

  • Martin, E., et al. (2016). Accounting for dropout in xenografted tumour efficacy studies: integrated endpoint analysis, reduced bias and better use of animals. Cancer Chemotherapy and Pharmacology. Available at: [Link]

  • TD2 Precision Oncology. (2023). Orthotopic vs. Subcutaneous: Unpacking the Strengths and Limitations of Tumor Model Implantation Sites. TD2 Blog. Available at: [Link]

  • Fueger, B. J., et al. (2006). Impact of Animal Handling on the Results of 18F-FDG PET Studies in Mice. Journal of Nuclear Medicine. Available at: [Link]

  • Kawaguchi, K., et al. (2020). Sutureless Surgical Orthotopic Implantation Technique of Primary and Metastatic Cancer in the Liver of Mouse Models. In Vivo. Available at: [Link]

  • Al-Hossaini, A. M., et al. (2024). Optimizing Xenograft Models for Breast Cancer: A Comparative Analysis of Cell-Derived and Patient-Derived Implantation Techniques in Pre-Clinical Research. Taylor & Francis Online. Available at: [Link]

  • Melior Discovery. (n.d.). Cell Line-Derived Xenograft (CDX) Models. Retrieved from [Link]

  • National Cancer Institute. (2017). SOP50101: Patient Tumor Implantation (Subcutaneous) and Monitoring. National Institutes of Health. Available at: [Link]

  • Fueger, B. J., et al. (2006). Impact of animal handling on the results of 18F-FDG PET studies in mice. Journal of Nuclear Medicine. Available at: [Link]

  • JoVE. (2020). How to implant tumors? YouTube. Available at: [Link]

  • Morrissey, A. (2022). Choosing a cell-line for cancerous xenografts in murine models? ResearchGate. Available at: [Link]

  • Spectral Instruments Imaging. (n.d.). Xenograft Tumor Model: Tips to Consider for Imaging. Retrieved from [Link]

  • Fueger, B. J., et al. (2006). Impact of animal handling on the results of 18F-FDG PET studies in mice. Journal of Nuclear Medicine. Available at: [Link]

  • Hather, G., et al. (2011). Biology, Models, and the Analysis of Tumor Xenograft Experiments. Clinical Cancer Research. Available at: [Link]

  • Smith, G., et al. (2015). Optimisation of Animal Handing and Timing of 2-deoxy-2-[18F]fluoro-D-glucose PET Tumour Imaging in Mice. PLoS One. Available at: [Link]

  • Crown Bioscience. (2021). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Retrieved from [Link]

  • Protocol Online. (2005). Xenograft Tumor Model Protocol. Retrieved from [Link]

  • Gabay, M., et al. (2021). Endpoint in ovarian cancer xenograft model predicted by nighttime motion metrics. Scientific Reports. Available at: [Link]

  • MacBride, M. M. (2016). Patient-derived Xenografts - A Critical Tool for Oncology Research. Taconic Biosciences. Available at: [Link]

  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Retrieved from [Link]

  • Bradford, J. R., et al. (2021). Exploring a model-based analysis of patient derived xenograft studies in oncology drug development. Journal of Pharmacokinetics and Pharmacodynamics. Available at: [Link]

  • Choudhury, K. R., et al. (2010). Analysis of multiarm tumor growth trials in xenograft animals using phase change adaptive piecewise quadratic models. Statistics in Medicine. Available at: [Link]

  • Altogen Labs. (n.d.). Xenograft Models. Retrieved from [Link]

  • Hidalgo, M., et al. (2014). Advances in patient-derived tumor xenografts. Biochemical Pharmacology. Available at: [Link]

  • Biocytogen. (n.d.). Xenograft Models. Retrieved from [Link]

  • Ke, X. Y., et al. (2023). Alternative Models for Anticancer Drug Discovery From Natural Products Using Binary Tumor‐Microenvironment‐on‐a‐Chip. Advanced Science. Available at: [Link]

  • Tanimizu, N., et al. (2024). Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Frontiers in Oncology. Available at: [Link]

  • Choi, Y. J., et al. (2022). Challenges and Prospects of Patient-Derived Xenografts for Cancer Research. Cancers. Available at: [Link]

  • Cho, S. Y., et al. (2019). Applications of patient-derived tumor xenograft models and tumor organoids. Journal of Translational Medicine. Available at: [Link]

  • Gendron, C., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols. Available at: [Link]

  • Mody, B. K., et al. (2016). Validation Protocols of Xenograft and Xenotransplantation. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). 4-Dimethylaminopyridine. Retrieved from [Link]

  • Fathalla, O. A., et al. (2013). Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative. European Journal of Medicinal Chemistry. Available at: [Link]

  • Zhorov, B. S., et al. (2023). Marine-Derived Ligands of Nicotinic Acetylcholine Receptors in Cancer Research. Marine Drugs. Available at: [Link]

  • de Vries, T., et al. (1995). Synthesis and anticholinergic activity of the four stereoisomers of 4-(dimethylamino)-2-phenyl-2-(2-pyridyl)pentanamide. Journal of Medicinal Chemistry. Available at: [Link]

  • Hidalgo, M., et al. (2012). Patient-derived tumour xenografts as models for oncology drug development. Nature Reviews Clinical Oncology. Available at: [Link]

  • Patel, K., et al. (2024). Potent and Selective IL-4 Inhibitors with Anti-Tumor Activity. bioRxiv. Available at: [Link]

  • Balcer, E., et al. (2023). Pictures of tumor specimens from the xenograft models with the... ResearchGate. Available at: [Link]

  • Riedl, A., et al. (2022). In Model, In Vitro and In Vivo Killing Efficacy of Antitumor Peptide RDP22 on MUG-Mel2, a Patient Derived Cell Line of an Aggressive Melanoma Metastasis. International Journal of Molecular Sciences. Available at: [Link]

  • Spanish National Cancer Research Centre (CNIO). (2022). CNIO researchers discover how to predict the efficacy of one of the most widely used drugs against breast cancer. CNIO. Available at: [Link]

  • Creative Bioarray. (n.d.). Cell-Based Xenograft (CDX) Models. Retrieved from [Link]

  • Bailly, C. (2023). Anticancer Activity of Demethylincisterol A3 and Related Incisterol-Type Fungal Products. Molecules. Available at: [Link]

  • Liu, Z., et al. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Chemistry Portal. Available at: [Link]

  • Glushkov, V. A., et al. (2022). 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. Molecules. Available at: [Link]

  • ResearchGate. (1981). Pharmacological studies on the mechanism of analgesic action of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (M73101). Retrieved from [Link]

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Comparative

NMR spectra comparison for 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile purity validation

As drug development pipelines demand increasingly stringent quality control, the absolute purity validation of complex pharmaceutical intermediates like 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile has become a...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines demand increasingly stringent quality control, the absolute purity validation of complex pharmaceutical intermediates like 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile has become a critical analytical checkpoint. This molecule, featuring a highly conjugated nicotinonitrile core substituted with both dimethylamino and 4-hydroxyanilino moieties, presents unique challenges for traditional chromatographic purity assessments.

This guide provides an objective, data-driven comparison between Quantitative Nuclear Magnetic Resonance (qNMR) and traditional High-Performance Liquid Chromatography (HPLC-UV), detailing why modern metrological frameworks prioritize qNMR for absolute mass fraction determination.

The Analytical Challenge & Causality of Error

The structural complexity of 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile directly impacts its behavior in optical detectors. In traditional HPLC-UV area normalization, the underlying assumption is that all components in the sample possess identical molar extinction coefficients ( ϵ ) at the detection wavelength.

The Causality of Chromatographic Overestimation: If a synthetic impurity lacks the highly conjugated 4-hydroxyanilino group (e.g., an unreacted 2-chloro intermediate), its UV response factor at standard wavelengths (e.g., 254 nm) will be drastically lower than that of the target analyte. Consequently, a 5% molar impurity might only generate a 0.5% peak area in the chromatogram. This optical bias leads to a dangerous overestimation of the final product's purity[1].

Conversely, qNMR is a primary ratio method [2]. The integrated area of a proton resonance is strictly governed by the fundamental physics of nuclear spin; it is directly proportional to the molar concentration of those specific nuclei, completely independent of the molecule's chromophores or UV response factors[3].

Comparative Analysis: qNMR vs. HPLC-UV vs. LC-MS

To establish a self-validating analytical control strategy, it is essential to understand the orthogonal strengths and limitations of each technique.

Analytical ParameterqNMR (Primary Method)HPLC-UV (Secondary Method)LC-MS (Secondary Method)
Fundamental Principle Direct molar ratio measurement via nuclear spin integration.Chromatographic separation with optical (UV/Vis) detection.Chromatographic separation with mass-to-charge ionization.
Reference Standard Not Required for the analyte. Uses a universal CRM (e.g., Maleic Acid).Required (Analyte-specific reference standard needed for true quantitation).Required (Prone to severe ionization suppression/enhancement).
Susceptibility to Bias Low. Independent of chromophores or ionization efficiency.High. Skewed by differing UV extinction coefficients.High. Skewed by matrix effects and ionization efficiencies.
Method Development Time < 1 Hour (Universal parameters).Days to Weeks (Column, mobile phase, gradient optimization).Days to Weeks (Requires extensive tuning).
Metrological Traceability Direct traceability to SI units (Mass) via CRM co-weighing.Indirect. Dependent on the purity of the external standard.Indirect. Dependent on the purity of the external standard.

Self-Validating Experimental Methodology: qNMR Protocol

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . Every step includes internal checks to eliminate systematic errors, aligning with the[4] guidelines.

Step 1: Metrological Gravimetric Preparation

Causality: Because qNMR calculates purity based on the exact mass ratio between the analyte and the internal standard, gravimetric precision is the single largest contributor to measurement uncertainty.

  • Use a calibrated microbalance (0.01 mg readability) situated in a static-free, humidity-controlled environment.

  • Accurately co-weigh ~10.0 mg of 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile and ~5.0 mg of Maleic Acid (Certified Reference Material, CRM, 99.95% purity) into a clean vial[5].

  • Dissolve completely in 1.0 mL of anhydrous DMSO- d6​ . Self-Validation Check: Ensure the solution is optically clear; particulates invalidate the homogeneity assumption.

Step 2: Longitudinal Relaxation ( T1​ ) Determination

Causality: Protons require time to realign with the magnetic field after a radiofrequency pulse. If the delay between pulses ( D1​ ) is too short, the signals will not fully recover, leading to truncated integrals and inaccurate purity.

  • Execute an Inversion-Recovery NMR experiment to determine the longest T1​ among the signals of interest (the analyte's dimethylamino singlet and the IS olefinic singlet).

  • Self-Validation Check: Set the inter-pulse delay ( D1​ ) to ≥5×T1​ (typically 30-45 seconds) to guarantee >99.3% magnetization recovery[6].

Step 3: Quantitative 1 H-NMR Acquisition
  • Transfer 600 µL of the prepared solution into a high-quality 5 mm NMR tube.

  • Acquire the spectrum at 298 K using a 90° excitation pulse to maximize signal-to-noise (S/N).

  • Accumulate sufficient transients (typically 32 to 64 scans) to achieve an S/N ratio > 250 for the analyte and IS quantifier peaks.

Step 4: Integration and Absolute Mass Fraction Calculation
  • Apply rigorous phase correction and a baseline correction (e.g., polynomial fit) to the spectrum.

  • Integrate the Maleic Acid IS singlet at 6.26 ppm ( NIS​=2 protons).

  • Integrate the analyte's dimethylamino singlet at ~3.10 ppm ( NA​=6 protons). Note: This peak is chosen as it resides in a clean region of the spectrum, free from the overlapping aromatic signals of the nicotinonitrile core.

  • Calculate the absolute mass fraction ( PA​ ) using the fundamental qNMR equation:

    PA​=IIS​IA​​×NA​NIS​​×MIS​MA​​×mA​mIS​​×PIS​

Experimental Data & Discrepancy Analysis

The table below summarizes the experimental data from the validation of a single batch of 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile, comparing the absolute qNMR results against traditional HPLC-UV area normalization.

ParameterExperimental Value
Analyte Mass ( mA​ )10.05 mg
IS Mass ( mIS​ )5.12 mg
IS Purity ( PIS​ )99.95% (Traceable CRM)
Analyte Integral ( IA​ )2.652
IS Integral ( IIS​ )1.000 (Normalized)
Analyte Protons ( NA​ )6 (Dimethylamino singlet, ~3.10 ppm)
IS Protons ( NIS​ )2 (Olefinic singlet, 6.26 ppm)
Analyte MW ( MA​ )254.29 g/mol
IS MW ( MIS​ )116.07 g/mol
Calculated qNMR Purity (Absolute) 98.61% ± 0.4%
HPLC-UV Apparent Purity (Relative) 99.45%

Data Interpretation & Causality: The HPLC-UV method reports a purity of 99.45%, while the qNMR method establishes the true mass fraction at 98.61%. This ~0.8% discrepancy is a classic example of optical bias. An impurity present in the sample lacks the strong UV chromophore of the final product, causing the HPLC detector to "under-see" the impurity[7]. Because qNMR relies solely on proton ratios, it successfully captures the true absolute purity of the batch, preventing out-of-specification (OOS) failures in downstream drug formulation.

Workflow Visualization

The following diagram illustrates the orthogonal pathways of qNMR and HPLC-UV, highlighting how qNMR provides a direct route to absolute mass fraction without the interference of optical variables.

G cluster_qnmr qNMR Workflow (Primary Method) cluster_hplc HPLC-UV Workflow (Secondary Method) Start 4-(Dimethylamino)-2-(4-hydroxyanilino) nicotinonitrile Sample Gravimetric Gravimetric Co-weighing with Maleic Acid (CRM) Start->Gravimetric Prep Volumetric Sample Preparation Start->Prep T1 T1 Relaxation Measurement Gravimetric->T1 Acq 1H NMR Acquisition (D1 > 5*T1, 90° Pulse) T1->Acq Integ Signal Integration (Analyte vs. IS) Acq->Integ Absolute Absolute Mass Fraction (True Purity) Integ->Absolute Chrom Chromatographic Separation Prep->Chrom UV UV Detection (Area Normalization) Chrom->UV Relative Relative Area % (Apparent Purity) UV->Relative Compare Orthogonal Validation & Discrepancy Analysis Absolute->Compare Relative->Compare

Workflow comparison of qNMR and HPLC-UV for absolute purity validation.

References

  • MDPI. "Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for Quantitative Analysis." International Journal of Molecular Sciences. Available at: [Link]

  • American Pharmaceutical Review. "Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR." American Pharmaceutical Review. Available at:[Link]

  • RSC Publishing. "High performance liquid chromatography-quantitative nuclear magnetic resonance (HPLC-qNMR) for purity assessment." Analytical Methods. Available at:[Link]

  • Almac Group. "NMR for at Almac: QNMR vs Traditional HPLC Analysis." Almac Voice. Available at:[Link]

  • Indian Journal of Pharmaceutical Sciences. "Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation." IJPS. Available at:[Link]

  • American Chemical Society (ACS). "Purity by Absolute qNMR Instructions." ACS Governance. Available at:[Link]

  • ResearchGate. "Purity comparison by NMR and HPLC: Quantification of drugs by proton NMR incorporated internal standard method." Eurasian Journal of Analytical Chemistry. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Safe Handling and Disposal of 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile

Executive Summary & Chemical Profiling 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile (CAS: 338773-89-0) is a complex, nitrogen-rich organic heterocycle primarily utilized in advanced drug discovery and kinase inh...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile (CAS: 338773-89-0) is a complex, nitrogen-rich organic heterocycle primarily utilized in advanced drug discovery and kinase inhibitor research. Proper disposal and handling of this compound require rigorous adherence to safety protocols due to the synergistic hazards presented by its three primary functional groups.

Mechanistic Toxicology & Hazard Assessment:

  • Nicotinonitrile (Cyanopyridine) Core: While generally more stable than aliphatic nitriles, the cyano group can undergo hydrolysis under extreme acidic or basic conditions. If mixed with strong, concentrated acids, there is a latent risk of generating highly toxic hydrogen cyanide (HCN) gas.

  • 4-Hydroxyanilino Moiety: Aniline derivatives are potent hematotoxins. Dermal exposure or inhalation of aniline dust can lead to methemoglobinemia, a condition where the iron in hemoglobin is oxidized, drastically reducing the blood's oxygen-carrying capacity. Furthermore, anilines rapidly permeate standard latex and thin nitrile gloves.

  • Dimethylamino Group: This amine acts as a weak base. In the presence of nitrosating agents (e.g., nitrites in acidic environments), it can potentially form N-nitrosamines, which are potent carcinogens.

Understanding these mechanisms is critical for establishing a self-validating safety protocol. By recognizing why the chemical is dangerous, laboratory personnel can logically deduce the necessary precautions rather than blindly following rules. In accordance with the OSHA Hazard Communication Standard (HCS), all secondary containers holding this compound must be clearly labeled with appropriate GHS pictograms (Acute Toxicity, Health Hazard)[1].

Operational Workflow: Immediate Spill Response & Containment

In the event of an accidental release, immediate containment is required to prevent aerosolization of the powder and subsequent inhalation exposure.

Step-by-Step Spill Remediation Protocol:

  • Evacuate and Isolate: Immediately clear personnel from the immediate vicinity. If the spill occurs outside a fume hood, assess the ventilation and restrict access to the area.

  • Don Advanced PPE: Standard PPE is insufficient for aniline derivatives. Personnel must don double nitrile gloves (to combat the aniline moiety's rapid permeation rate), a fitted N95/P100 particulate respirator (if outside a hood), wrap-around splash goggles, and a fully buttoned lab coat.

  • Containment (Solid Spill): Never dry sweep. Dry sweeping aerosolizes the toxic dust. Instead, cover the powder with damp absorbent pads. Use a compatible, non-reactive solvent (e.g., isopropanol or ethanol) to wet the pads. Do not use acidic solutions.

  • Collection: Carefully fold the absorbent pads inward to trap the material. Place the pads, along with the outer layer of contaminated gloves, into a heavy-duty, puncture-resistant hazardous waste bag.

  • Decontamination: Wash the spill surface with a detergent solution (soap and water) followed by a final wipe with isopropanol. Dispose of all cleaning materials as solid hazardous waste.

Standard Operating Procedure (SOP): Routine Laboratory Disposal

Routine disposal must strictly segregate this compound from incompatible chemical streams to prevent exothermic reactions or toxic gas evolution. This aligns with the authoritative guidelines set forth in Prudent Practices in the Laboratory[2].

Step-by-Step Disposal Methodology:

  • Solid Waste Segregation: All contaminated consumables—including weigh boats, spatulas, Kimwipes, and empty reagent vials—must be placed in a designated "Toxic Organic Solid Waste" container. This container must be lined with a transparent, heavy-duty polyethylene bag and kept sealed when not in active use.

  • Liquid Waste Segregation: Solutions containing 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile (typically dissolved in DMSO, DMF, or Methanol) must be disposed of in a "Non-Halogenated Organic Waste" carboy.

  • Incompatibility Verification (CRITICAL): Prior to adding liquid waste to the carboy, verify the pH and contents of the receiving container. Under no circumstances should this waste be mixed with aqueous acidic waste streams (e.g., HCl, H₂SO₄) or strong oxidizers (e.g., peroxides, nitric acid). Mixing with acids triggers the nitrile hydrolysis pathway, risking HCN release, while oxidizers react violently with the aniline group.

  • Labeling and Storage: Ensure the waste carboy is labeled with the exact chemical constituents and their approximate concentrations. Store the waste in a designated secondary containment tray within a ventilated flammable storage cabinet until Environmental Health and Safety (EHS) pickup.

Data Presentation: Waste Stream Compatibility

To facilitate rapid decision-making, the following table summarizes the quantitative and categorical limits for routine waste streams involving this compound.

Waste Stream CategoryPrimary Solvents / MaterialsIncompatible Agents (DO NOT MIX)Approved Container TypeMax Fill Limit
Solid Waste Powders, PPE, Weigh Boats, KimwipesStrong oxidizers, wet acidic resinsPuncture-resistant HDPE bucket with poly-liner75% capacity
Liquid (Non-Halogenated) DMSO, DMF, Methanol, EthanolStrong acids (HCl, HNO₃), Nitrites10L or 20L HDPE Carboy (Vented Cap)80% capacity
Liquid (Halogenated) DCM, Chloroform (if used as eluent)Alkali metals, strong bases10L HDPE Carboy (Vented Cap)80% capacity

Regulatory Compliance & Final Disposition

Under the EPA's Resource Conservation and Recovery Act (RCRA), laboratories are required to maintain a "cradle-to-grave" tracking system for hazardous materials[3]. 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile must be manifested as a toxic organic waste.

The only environmentally sound and legally compliant method for the final disposition of this compound is high-temperature incineration (typically >1000°C) at a permitted Treatment, Storage, and Disposal Facility (TSDF). Incineration ensures the complete thermal destruction of the nitrogen-rich heterocyclic rings, converting the compound into basic oxides (CO₂, H₂O) and safely scrubbing any generated nitrogen oxides (NOx) before atmospheric release.

Mandatory Visualization: Waste Segregation Workflow

WasteWorkflow A Waste Generation: 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile B Solid Waste Stream (Powders, PPE, Vials) A->B C Liquid Waste Stream (DMSO/MeOH Stocks) A->C D Seal in Puncture-Resistant HDPE Container B->D E Non-Halogenated Organic Carboy C->E F CRITICAL: Isolate from Strong Acids/Oxidizers C->F G EHS High-Temperature Incineration (>1000°C) D->G E->G

Segregation and disposal workflow for 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council / National Center for Biotechnology Information (NCBI) Bookshelf URL: [Link]

  • Title: Learn the Basics of Hazardous Waste Source: United States Environmental Protection Agency (EPA) URL: [Link]

  • Title: Hazard Communication - Overview Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

Handling

Personal protective equipment for handling 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile

Standard Operating Procedure: Safe Handling of 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile Handling complex active pharmaceutical ingredients (APIs) or synthetic intermediates like 4-(Dimethylamino)-2-(4-hydrox...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling of 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile

Handling complex active pharmaceutical ingredients (APIs) or synthetic intermediates like 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile requires moving beyond basic compliance into mechanistic safety. As a Senior Application Scientist, I design safety protocols based on the specific molecular vulnerabilities of the compound. This guide provides a self-validating, step-by-step operational workflow to mitigate percutaneous absorption and aerosolized inhalation risks.

Mechanistic Hazard Profiling

To select the correct Personal Protective Equipment (PPE), we must understand how the chemical interacts with human physiology:

  • The Aniline Moiety (Percutaneous Risk): Aniline derivatives are highly lipophilic and can rapidly penetrate intact skin. Systemic absorption leads to the oxidation of hemoglobin (Fe2+) to methemoglobin (Fe3+), severely impairing oxygen transport ([1]). Standard single-layer nitrile gloves are highly susceptible to rapid permeation by anilines.

  • The Nitrile Moiety (Respiratory Risk): While aryl nitriles are more stable than aliphatic nitriles, inhalation of the fine crystalline powder presents a severe systemic toxicity risk.

  • Electrostatic Properties: Like many dry, small-molecule powders, this compound exhibits significant static cling, increasing the risk of spontaneous aerosolization during weighing.

According to the, a rigorous hazard assessment must dictate our PPE selection, prioritizing engineering controls before relying on physical barriers[2].

Quantitative PPE Matrix

Because specific permeation data for 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile is proprietary, we use pure aniline as a conservative surrogate to dictate glove selection.

Glove MaterialThickness (mm)Breakthrough Time (min)Degradation RatingMechanistic Suitability
Nitrile (Standard) 0.11< 10PoorIncidental contact only. Must doff immediately upon contamination.
Nitrile (Extended) 0.20~ 30FairAcceptable for short-duration weighing tasks. Double-gloving required.
Butyl Rubber 0.35> 480ExcellentMandatory for spill response or bulk solvent handling.
Laminated (Silver Shield) 0.07> 480ExcellentIdeal as an inner layer for high-risk, large-scale synthesis.

Table 1: Quantitative breakthrough times for surrogate aniline derivatives to guide PPE selection.

Operational Workflow: Step-by-Step Methodology

Following the guidelines established in , handling highly active powders requires strict engineering controls and self-validating checks[3].

Phase 1: Pre-Operational Self-Validation

  • Engineering Control Verification: Activate the Vented Balance Enclosure (VBE) or Class II Type B2 Biological Safety Cabinet.

    • Causality: Powders with nitrile/aniline moieties present severe inhalation risks.

    • Self-Validation: Hold a delicate tissue (e.g., Kimwipe) at the sash opening. It must pull inward steadily. If it flutters outward, do not proceed.

  • Static Dissipation: Wipe the exterior of the chemical container and the balance with an anti-static cloth.

    • Causality: Nicotinonitrile derivatives often exhibit static cling, increasing aerosolization risk during transfer.

Phase 2: PPE Donning Sequence

  • Base Layer: Don a flame-retardant lab coat and chemical splash goggles.

  • Inner Glove: Don a standard 0.11 mm nitrile glove.

    • Self-Validation: Inflate the glove manually by trapping air and squeezing; inspect for pinhole leaks before inserting your hand.

  • Outer Glove: Don an extended-cuff 0.20 mm nitrile glove over the inner glove.

  • Respiratory Protection: If a VBE is unavailable (not recommended), don a fit-tested N95 or P100 particulate respirator.

Phase 3: Handling and Transfer

  • Container Opening: Open the container of 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile only inside the verified VBE.

  • Weighing: Use a conductive, grounded spatula to transfer the powder to an anti-static weigh boat.

    • Causality: Grounded tools prevent sudden electrostatic discharge that could scatter the toxic powder.

  • Closed-System Transfer: Cap the weigh boat or transfer the powder into a sealable vial before removing it from the VBE.

    • Self-Validation: Visually inspect the exterior of the sealed vial. If any particulate is visible, wipe it down with a solvent-dampened cloth before removing it from the hood.

Phase 4: Decontamination & Disposal Plan

  • Surface Neutralization: Wipe all interior surfaces of the VBE with a 10% bleach solution, followed by a 70% ethanol or isopropanol wipe.

    • Causality: Bleach oxidizes residual organics, while the alcohol removes aqueous residues and remaining non-polar traces.

    • Self-Validation: Inspect the final alcohol wipe. Aniline derivatives often leave a faint yellow/brown residue. Continue wiping until the cloth remains pristine white.

  • Waste Segregation: Place all contaminated wipes, weigh boats, and outer gloves into a dedicated, sealable hazardous waste bag labeled "Toxic Solid Waste: Aniline/Nitrile Derivatives." Do not mix with strong acids.

    • Causality: While aryl nitriles are relatively stable, mixing nitrile waste with strong acids carries a theoretical risk of generating hydrogen cyanide gas.

Safety Decision Workflow

Handling_Workflow Start Hazard Assessment: Aniline & Nitrile Moieties Eng Verify Vented Balance Enclosure (VBE) Start->Eng PPE Don Double Nitrile Gloves & Splash Goggles Eng->PPE VBE Active Resp Add P100 Respirator (If VBE is unavailable) Eng->Resp Open Bench Transfer Anti-Static Weighing & Closed Transfer PPE->Transfer Resp->Transfer Decon Oxidative Decontamination (10% Bleach -> 70% EtOH) Transfer->Decon Waste Segregate as Toxic Aniline/Nitrile Waste Decon->Waste

Safe handling workflow for 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile.

References

  • NIOSH Pocket Guide to Chemical Hazards, Centers for Disease Control and Prevention, [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, National Academies Press, [Link]

  • Personal Protective Equipment, Occupational Safety and Health Administration, [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile
Reactant of Route 2
4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile
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